Bcl-2-IN-18
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H21ClN2O2S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-cyclohexyl-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C20H21ClN2O2S/c1-26(24,25)17-11-12-19-18(13-17)22-20(14-7-9-15(21)10-8-14)23(19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3 |
InChI Key |
SXKLLDQYUGWEIF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)Cl)C4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Bcl-2 Inhibitors
A Note on "Bcl-2-IN-18" : As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a molecule designated "this compound". The following guide provides a comprehensive overview of the discovery and development process for inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a critical regulator of apoptosis. This guide is intended for researchers, scientists, and drug development professionals, and it synthesizes the current understanding of Bcl-2 inhibition, drawing on the extensive research and development efforts in this field.
Introduction to Bcl-2 and Its Role in Cancer
The B-cell lymphoma 2 (Bcl-2) gene was first discovered at the breakpoint of the t(14;18) chromosomal translocation in follicular lymphoma.[1][2][3] This translocation leads to the overexpression of the Bcl-2 protein, which was subsequently found to be a key anti-apoptotic protein.[1][4] Unlike other oncogenes that promote cell proliferation, Bcl-2 promotes cancer by inhibiting programmed cell death, or apoptosis.[1][4]
The Bcl-2 family of proteins includes both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that control the intrinsic pathway of apoptosis.[5][6] In healthy cells, a balance between these proteins is maintained. In many cancers, however, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis and resist conventional therapies.[6][7] This makes Bcl-2 and its family members attractive targets for cancer drug development.[7][8]
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors, often referred to as BH3 mimetics, are small molecules designed to mimic the action of the pro-apoptotic BH3-only proteins.[7] These proteins normally bind to a hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2, neutralizing their inhibitory effect on BAX and BAK.[7] By occupying this groove, BH3 mimetics prevent Bcl-2 from sequestering pro-apoptotic proteins, thereby freeing BAX and BAK to induce mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent caspase activation, leading to apoptosis.[1][5][9]
The development of potent and selective Bcl-2 inhibitors has been a significant advancement in cancer therapy. Venetoclax, a highly selective Bcl-2 inhibitor, is a prime example and has been approved for the treatment of certain hematologic malignancies.[8][10]
Quantitative Data on Key Bcl-2 Inhibitors
The following tables summarize key quantitative data for prominent Bcl-2 family inhibitors. This data is crucial for understanding their potency and selectivity.
| Inhibitor | Target(s) | Ki (nM) vs. Bcl-2 | Ki (nM) vs. Bcl-xL | Ki (nM) vs. Mcl-1 | Reference |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | <1 | <1 | >1000 | [7] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 | <1 | >1000 | [8] |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | 245 | >4400 | [11] |
| WEHI-539 | Bcl-xL | 290 | 1.1 | >1000 | [11] |
| Cell Line | Cancer Type | Venetoclax IC50 (nM) | Navitoclax IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.3 | 47 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.9 | 150 | [2] |
| H146 | Small Cell Lung Cancer | 8 | 35 | [2] |
Key Experimental Protocols in Bcl-2 Inhibitor Development
The discovery and preclinical development of Bcl-2 inhibitors involve a series of well-established experimental protocols to assess their binding affinity, cellular activity, and in vivo efficacy.
1. Biochemical Assays for Binding Affinity:
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the binding of an inhibitor to the target protein by detecting the disruption of a protein-protein interaction.
-
Protocol Outline:
-
Recombinant Bcl-2 protein tagged with a donor fluorophore (e.g., terbium cryptate) is incubated with a biotinylated BH3 peptide and an acceptor fluorophore (e.g., streptavidin-XL660).
-
Binding of the BH3 peptide to Bcl-2 brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
-
Test compounds are added in increasing concentrations to compete with the BH3 peptide for binding to Bcl-2.
-
A decrease in the FRET signal indicates displacement of the BH3 peptide by the test compound.
-
The concentration of the compound that causes 50% inhibition of the FRET signal (IC50) is determined, from which the binding affinity (Ki) can be calculated.
-
-
2. Cell-Based Assays for Apoptosis Induction:
-
Caspase-Glo 3/7 Assay:
-
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Protocol Outline:
-
Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
The Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well.
-
If caspases 3 and 7 are active, the substrate is cleaved, generating a luminescent signal that is proportional to the amount of caspase activity.
-
Luminescence is measured using a plate reader. An increase in luminescence indicates apoptosis induction.
-
-
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol Outline:
-
Cells are treated with the test compound as described above.
-
Cells are harvested and washed with a binding buffer.
-
Cells are incubated with FITC-conjugated Annexin V and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
-
3. In Vivo Efficacy Studies:
-
Xenograft Mouse Models:
-
Principle: Human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice to evaluate the anti-tumor activity of a drug candidate.
-
Protocol Outline:
-
A suspension of a human cancer cell line known to be dependent on Bcl-2 is injected subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Once tumors are established and reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers. Body weight and general health of the mice are also monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of apoptosis).
-
-
Signaling Pathways and Development Workflows
The following diagrams illustrate the core signaling pathway involving Bcl-2 and a generalized workflow for the discovery and development of a Bcl-2 inhibitor.
Caption: The Bcl-2 signaling pathway in apoptosis and the mechanism of Bcl-2 inhibitors.
Caption: A generalized workflow for the discovery and development of a Bcl-2 inhibitor.
References
- 1. onclive.com [onclive.com]
- 2. portlandpress.com [portlandpress.com]
- 3. The BCL-2 protein family: from discovery to drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 on the brink of breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Evolution of a Precision Weapon: A Technical Guide to the Structure-Activity Relationship of Venetoclax and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death.[1][2] In many cancers, this balance is tipped towards survival through the overexpression of anti-apoptotic proteins like Bcl-2, rendering malignant cells resistant to conventional therapies.[3] This dependency makes Bcl-2 a prime therapeutic target. The journey to a clinically approved Bcl-2 inhibitor has been a landmark achievement in structure-based drug design, culminating in the development of Venetoclax (ABT-199), a potent and highly selective inhibitor. This technical guide delves into the critical structure-activity relationships (SAR) that paved the way from early, less selective compounds to this precision medicine.
The Bcl-2 Signaling Pathway: A Target for Intervention
The intrinsic apoptosis pathway is governed by a complex interplay between pro-survival proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (including Bax, Bak, and BH3-only proteins like Bim and Bad).[4][5] Pro-survival members sequester pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) that triggers cell death.[6] BH3-mimetic drugs, like Venetoclax, function by binding to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and initiating the apoptotic cascade.[7]
Caption: The Bcl-2 regulated intrinsic apoptosis pathway and the mechanism of Venetoclax action.
Experimental Protocols
The evaluation of Bcl-2 inhibitors relies on a suite of biochemical and cell-based assays to determine binding affinity, selectivity, and cellular efficacy.
Binding Affinity Determination: Fluorescence Polarization Assay (FPA)
A fluorescence polarization assay (FPA) is a common in-vitro method to measure the binding affinity of inhibitors. It measures the displacement of a fluorescently labeled peptide (derived from a BH3 domain, e.g., Bim-BH3) from the target protein (Bcl-2) by the inhibitor compound.
Caption: Generalized workflow for a Fluorescence Polarization Assay (FPA).
Methodology:
-
Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., FITC-Bim-BH3), and the test inhibitor are prepared in an appropriate assay buffer.
-
Binding Reaction: Bcl-2 protein and the fluorescent peptide are incubated together, allowing them to form a complex. In this state, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.
-
Competition: The test inhibitor is added in increasing concentrations. The inhibitor competes with the fluorescent peptide for binding to the hydrophobic groove of Bcl-2.
-
Measurement: As the inhibitor displaces the fluorescent peptide, the smaller, unbound peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
Data Analysis: The change in polarization is plotted against the inhibitor concentration to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).[8]
Cellular Efficacy Assessment: Apoptosis Assay via Flow Cytometry
To determine if Bcl-2 inhibition translates to cell death, apoptosis assays are performed on cancer cell lines. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to distinguish between healthy, apoptotic, and necrotic cells.[9][10]
Caption: Workflow for Annexin V/PI apoptosis assay using flow cytometry.
Methodology:
-
Cell Treatment: Bcl-2 dependent cancer cells are seeded and treated with a range of concentrations of the test inhibitor for a specified time (e.g., 48 hours).[11]
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.[10] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence signals from thousands of individual cells.
-
Data Analysis: The results are typically displayed as a dot plot, allowing for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations. This allows for the calculation of an EC50 value for apoptosis induction.[11][12]
The Path to Selectivity: Structure-Activity Relationship (SAR)
The development of Venetoclax was a multi-year effort rooted in structure-based design, evolving from initial dual Bcl-2/Bcl-xL inhibitors. The primary challenge was to engineer Bcl-2 selectivity to avoid the on-target toxicity of Bcl-xL inhibition, namely thrombocytopenia (low platelet count), as platelet survival is dependent on Bcl-xL.[13][14]
SAR Data Summary: From ABT-737 to Venetoclax (ABT-199)
| Compound ID | Key Structural Modifications from Precursor | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Mcl-1 Ki (nM) | Selectivity (Bcl-xL/Bcl-2) | Cellular Activity (EC50, RS4;11 cells, nM) | Key Outcome |
| ABT-737 | N/A (Pioneering BH3-mimetic) | <1 | <1 | >1000 | ~1 | ~30-100 | Potent dual inhibitor, but poor oral bioavailability and intravenous only.[13][15] |
| ABT-263 (Navitoclax) | Modified to improve oral bioavailability. | <1 | <1 | >1000 | ~1 | ~30-100 | Orally bioavailable potent dual inhibitor. Clinical development limited by dose-dependent thrombocytopenia due to Bcl-xL inhibition.[13][16] |
| ABT-199 (Venetoclax) | Acyl-sulfonamide replaced with a substituted azepane ring; key interactions modified to exploit differences in the P4 pocket of Bcl-2 vs Bcl-xL. | <0.01 | 48 | >444 | >4800 | 8 | Highly potent and selective for Bcl-2, sparing platelets and overcoming the key toxicity of Navitoclax.[14][17] |
Analysis of Key SAR Insights
The leap from the dual inhibitor Navitoclax (ABT-263) to the Bcl-2 selective Venetoclax (ABT-199) is a masterclass in medicinal chemistry. Structural analysis of the binding pockets of Bcl-2 and Bcl-xL revealed subtle but critical differences. The binding groove of Bcl-xL is more constrained than that of Bcl-2. The key to achieving selectivity was to replace a portion of the molecule that bound deep within the hydrophobic pocket with a group that would be tolerated by the more open Bcl-2 pocket but would create a steric clash in the tighter Bcl-xL pocket.[14] This re-engineering led to a more than 4800-fold increase in selectivity for Bcl-2 over Bcl-xL, while simultaneously increasing the potency against Bcl-2.[17]
Caption: Logical progression of the SAR campaign leading to Venetoclax.
Conclusion
The development of Venetoclax (ABT-199) stands as a testament to the power of understanding the intricate structure-activity relationships of a drug target. By systematically modifying a potent but non-selective scaffold, researchers successfully navigated a critical on-target toxicity issue to deliver a highly effective and selective therapy. The journey from ABT-737 to ABT-199 highlights how detailed structural biology, coupled with insightful medicinal chemistry, can overcome significant drug development hurdles. This body of work not only provided a vital new treatment for patients with certain hematologic malignancies but also serves as a guiding example for the development of next-generation inhibitors targeting other members of the Bcl-2 family and other challenging protein-protein interactions.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bcl-2 Pathway | GeneTex [genetex.com]
- 6. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BCL2 inhibitors as anticancer drugs: a plethora of misleading BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ABT-737 - Wikipedia [en.wikipedia.org]
- 16. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Binding Affinity of Bcl-2-IN-18 to Bcl-2
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Bcl-2-IN-18 to the anti-apoptotic protein Bcl-2. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Quantitative Binding Affinity Data
The binding affinity of this compound for Bcl-2 has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the ability of the inhibitor to disrupt the interaction between Bcl-2 and a peptide derived from the BH3 domain of the pro-apoptotic protein Bid. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor.
| Inhibitor | Target Protein | Assay Type | Quantitative Metric | Value (nM) |
| This compound | Bcl-2 | TR-FRET | IC50 | 180 |
Further studies are required to determine the binding affinity of this compound to other Bcl-2 family members, such as Bcl-xL and Mcl-1, to fully characterize its selectivity profile.
Experimental Protocol: TR-FRET Assay for Bcl-2 Inhibition
The following protocol is a representative methodology for determining the IC50 value of an inhibitor for the Bcl-2/Bid-BH3 interaction.
Objective: To measure the in vitro potency of this compound in inhibiting the binding of a biotinylated Bid-BH3 peptide to GST-tagged Bcl-2 protein.
Materials:
-
GST-tagged human Bcl-2 protein
-
Biotinylated human Bid-BH3 peptide
-
TR-FRET Donor: Europium-labeled anti-GST antibody
-
TR-FRET Acceptor: Streptavidin-conjugated Allophycocyanin (APC)
-
Assay Buffer: PBS, pH 7.4, with 0.05% Tween-20
-
This compound (or other test compounds)
-
384-well low-volume microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentrations should span a range appropriate for determining the IC50 value (e.g., from 1 nM to 100 µM).
-
Reagent Preparation:
-
Dilute the GST-tagged Bcl-2 protein to the desired working concentration in assay buffer.
-
Dilute the biotinylated Bid-BH3 peptide to its working concentration in assay buffer.
-
Prepare a mixture of the Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor) in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound to the appropriate wells of the 384-well plate.
-
For control wells, add assay buffer instead of the inhibitor. Include wells for "no inhibition" (Bcl-2 + Bid-BH3) and "background" (no Bcl-2).
-
-
Protein and Peptide Addition: Add the diluted GST-tagged Bcl-2 protein to all wells except the background controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the inhibitor to bind to Bcl-2.
-
Detection Reagent Addition: Add the biotinylated Bid-BH3 peptide and the donor/acceptor mixture to all wells.
-
Final Incubation: Incubate the plate for a longer period (e.g., 2-3 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[1][2]
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader. The reader will excite the Europium donor (e.g., at 340 nm) and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).[1][2][3]
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.[1][2][3]
-
Normalize the data using the "no inhibition" and "background" controls.
-
Plot the normalized TR-FRET signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway and the mechanism of action of this compound.
Caption: Bcl-2 inhibition by this compound leads to apoptosis.
Experimental Workflow
The diagram below outlines the key steps in the TR-FRET assay for measuring Bcl-2 inhibition.
Caption: Workflow of the TR-FRET assay for Bcl-2 inhibitors.
References
Bcl-2-IN-18: A Technical Guide to its Role in the Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptosis pathway, a fundamental process of programmed cell death essential for tissue homeostasis and elimination of damaged or cancerous cells. Dysregulation of this pathway, particularly the overexpression of anti-apoptotic Bcl-2 proteins, is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy. Consequently, the development of small molecule inhibitors targeting Bcl-2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of a novel Bcl-2 inhibitor, Bcl-2-IN-18 (also known as Compound 23), with a focus on its mechanism of action within the apoptosis pathway, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis
This compound functions as a direct inhibitor of the anti-apoptotic protein Bcl-2. In cancer cells, particularly certain types of breast cancer, the overexpression of Bcl-2 sequesters pro-apoptotic proteins, such as Bax and Bak, preventing them from initiating the apoptotic cascade. This compound competitively binds to the BH3-binding groove of Bcl-2, displacing these pro-apoptotic proteins. The released Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and ultimately leading to the execution of apoptosis.
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
Technical Guide to the Research Applications of Bcl-2 Inhibitors: A Focus on Venetoclax (ABT-199)
Disclaimer: Initial searches for the specific compound "Bcl-2-IN-18" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the well-characterized, FDA-approved Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative example to illustrate the research applications, experimental methodologies, and data interpretation relevant to the study of selective Bcl-2 inhibitors. The principles and techniques described herein are broadly applicable to the preclinical and clinical investigation of novel molecules targeting the Bcl-2 protein.
Introduction to Bcl-2 and the Intrinsic Apoptosis Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[1][2] This family includes both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2] In healthy cells, a delicate balance between these opposing factions prevents inappropriate cell death.[2] However, in many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor development and resistance to therapy.[3][4]
Bcl-2 inhibitors, such as Venetoclax, are a class of targeted therapies known as "BH3 mimetics." They are designed to mimic the action of pro-apoptotic BH3-only proteins (like BIM), binding with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2.[5][6] This action displaces the pro-apoptotic proteins, which are then free to activate BAX and BAK.[5] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][7]
Quantitative Data for Venetoclax (ABT-199)
The following tables summarize key quantitative data for Venetoclax, demonstrating its potency, selectivity, and efficacy in various preclinical and clinical settings.
Table 1: In Vitro Binding Affinity and Potency of Venetoclax
| Target Protein | Binding Affinity (Ki) | Cell Line | Assay Type | Potency (EC50/IC50/LC50) | Reference |
| Bcl-2 | <0.01 nM | FL5.12-Bcl-2 | Cell Viability | 4 nM (EC50) | [7][8] |
| Bcl-xL | 48 nM | FL5.12-Bcl-xL | Cell Viability | 261 nM (EC50) | [7][8] |
| Bcl-w | 245 nM | - | Binding Assay | - | [7][8] |
| Mcl-1 | >444 nM | - | Binding Assay | - | [8] |
| Various Cancer Cell Lines | |||||
| RS4;11 (ALL) | - | RS4;11 | Cell Viability | 8 nM (EC50) | [8] |
| OCI-AML3 (AML) | - | OCI-AML3 | Cell Proliferation | ~10 nM (IC50 at 72h) | [9][10] |
| MOLM13 (AML) | - | MOLM13 | Cell Proliferation | ~5 nM (IC50 at 72h) | [9][10] |
| CHP126 (Neuroblastoma) | - | CHP126 | Cell Viability | 0.010 µM (IC50) | [2] |
| KCNR (Neuroblastoma) | - | KCNR | Cell Viability | 0.026 µM (IC50) | [2] |
| SJNB12 (Neuroblastoma) | - | SJNB12 | Cell Viability | 0.210 µM (IC50) | [2] |
| LAN5 (Neuroblastoma) | - | LAN5 | Cell Viability | 4.90 µM (IC50) | [2] |
Table 2: In Vivo Efficacy of Venetoclax in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Acute Lymphoblastic Leukemia (ALL) | RS4;11 | 100 mg/kg, daily | 95% max tumor growth inhibition | [8] |
| Multiple Myeloma | OPM-2 | 100 mg/kg, daily for 21 days | Significant tumor growth delay | |
| Multiple Myeloma | NCI-H929 | 100 mg/kg, daily for 21 days | Significant tumor growth delay | |
| Neuroblastoma | COG-N-415x (PDX) | 100 mg/kg, 5 days/week for 2 weeks | Limited single-agent activity; tumor shrinkage in combination | [1][11] |
| Diffuse Large B-cell Lymphoma (DLBCL) | DoHH-2 | Not specified | Increased median survival (26 days vs 16 days vehicle) | [3] |
Table 3: Clinical Efficacy of Venetoclax in Hematologic Malignancies
| Disease | Trial/Setting | Combination Agent | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Key Survival Outcome | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Phase II (del17p) | Monotherapy | 79.4% | 7.5% | - | [12] |
| Chronic Lymphocytic Leukemia (CLL) | Real-world data (1st Line) | Various | - | - | 91% treatment-free survival at 2 years | [13] |
| Acute Myeloid Leukemia (AML) | VIALE-A (Phase III) | Azacitidine | 66.4% | 36.7% | Median OS 14.7 months (vs 9.6 months with placebo) | [14] |
| Chronic Lymphocytic Leukemia (CLL) | MURANO (Phase III, R/R) | Rituximab | - | - | 2-year PFS rate of 91% (RCT cohort) | [15] |
| Chronic Lymphocytic Leukemia (CLL) | CLL14 (Phase III, 1st Line) | Obinutuzumab | - | - | 6-year OS rate of 78% (vs 68% with GClb) | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Bcl-2 Family Protein Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a test compound to disrupt the interaction between a Bcl-2 family protein and a pro-apoptotic BH3 peptide.
Principle: The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A donor fluorophore (e.g., Terbium cryptate) is conjugated to an antibody recognizing a tag (e.g., GST or His) on the recombinant Bcl-2 protein. An acceptor fluorophore (e.g., d2 or FAM) is conjugated to a synthetic BH3 peptide (e.g., from BAK or BAD). When Bcl-2 and the BH3 peptide interact, the donor and acceptor are brought into close proximity, allowing energy transfer and emission from the acceptor. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[17][18][19]
Materials:
-
Recombinant His-tagged or GST-tagged Bcl-2 protein
-
Biotinylated or FAM-labeled BH3 peptide (e.g., BAK or BAD peptide)
-
Assay Buffer: 20 mM K Phosphate, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100
-
Donor: Terbium-labeled anti-His or anti-GST antibody
-
Acceptor: Dye-labeled streptavidin (for biotinylated peptide) or use of FAM-peptide directly
-
Test compound (e.g., Venetoclax)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer containing 1% DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant Bcl-2 protein (e.g., 4 nM final concentration) to the wells and incubate for 10 minutes at room temperature.[18]
-
Add the fluorescently labeled BH3 peptide (e.g., 100 nM FAM-Bak peptide) and incubate for another 10 minutes.[18]
-
Add the donor-conjugated antibody (and acceptor-streptavidin if using a biotinylated peptide).
-
Incubate the plate for 60-180 minutes at room temperature, protected from light.[18][19]
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the compound concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies cell viability based on the amount of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present, and thus, the number of viable cells.[20][21]
Materials:
-
Cells of interest cultured in appropriate medium
-
Opaque-walled 96-well or 384-well plates
-
Test compound (e.g., Venetoclax)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer plate reader
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density (e.g., 1.5-2 x 10⁴ cells/well) in 100 µL of culture medium (for 96-well plates).[4][8]
-
Include control wells with medium only for background measurement.
-
Allow cells to adhere and stabilize for 24 hours.
-
Add serial dilutions of the test compound to the wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and non-toxic to the cells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions.[8]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[20]
-
Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all readings and plot the percentage of viable cells relative to the vehicle-treated control against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[22][23]
Materials:
-
Cells treated with the test compound and appropriate controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired duration. Include an untreated or vehicle-treated negative control.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation. For adherent cells, gently trypsinize and collect the cells. Also collect the supernatant, as it may contain apoptotic cells that have detached.[24]
-
Wash the cells once with ice-cold PBS and centrifuge. Carefully aspirate the supernatant.[24]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[22]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[24]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24][25]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[24]
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific Bcl-2 family proteins in cell lysates.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Mcl-1, BIM). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be captured on film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.[26][27]
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit for protein quantification
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, BAX, BIM) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (chemiluminescence detector or X-ray film)
Procedure:
-
Protein Extraction and Quantification: Lyse cell pellets in RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[27]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[26][27]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[27]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL substrate for 1-5 minutes.[27]
-
Imaging: Capture the chemiluminescent signal.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Visualizations: Signaling Pathways and Workflows
Bcl-2 Signaling Pathway and Mechanism of Venetoclax Action
Caption: Mechanism of Venetoclax action on the intrinsic apoptosis pathway.
Experimental Workflow for Apoptosis Detection by Annexin V/PI Staining
Caption: Workflow for quantifying apoptosis via Annexin V and PI flow cytometry.
Logical Relationship of Bcl-2 Inhibition
Caption: Logical flow from Bcl-2 inhibition to the induction of apoptosis.
References
- 1. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. cllsociety.org [cllsociety.org]
- 14. oncozine.com [oncozine.com]
- 15. Real-World Safety and Efficacy of Venetoclax in Chronic Lymphocytic Leukemia: A Single-Center Comparative Analysis With Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VENCLEXTA® (venetoclax tablets) | 5-year efficacy results for CLL [venclextahcp.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Assay in Summary_ki [bindingdb.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. ch.promega.com [ch.promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 22. kumc.edu [kumc.edu]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. 2.4 |. Annexin V apoptosis assay [bio-protocol.org]
- 26. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 27. edspace.american.edu [edspace.american.edu]
In-Depth Technical Guide: The Role and Analysis of Bcl-2 Inhibition in Cancer Cell Lines, Featuring Venetoclax (ABT-199)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various malignancies, contributing to tumor initiation, progression, and resistance to therapy. Consequently, Bcl-2 has emerged as a critical target for novel anticancer agents. This technical guide provides a comprehensive overview of the preclinical evaluation of Bcl-to inhibitors in cancer cell lines, with a central focus on Venetoclax (ABT-199), a highly selective and FDA-approved Bcl-2 inhibitor. Due to the lack of publicly available information on "Bcl-2-IN-18," this guide utilizes the extensive data available for Venetoclax as a representative and clinically relevant Bcl-2 inhibitor to illustrate the principles and methodologies discussed.
This guide details the mechanism of action of Bcl-2 inhibitors, presents quantitative data on their efficacy across a range of cancer cell lines, and provides detailed protocols for key experimental assays essential for their preclinical characterization. Furthermore, it includes visual representations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of the scientific principles and practical execution of these studies.
The Bcl-2 Family and Its Role in Apoptosis
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In healthy cells, a delicate balance between these opposing factions dictates cell fate. Anti-apoptotic proteins, including Bcl-2, sequester pro-apoptotic proteins, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in the activation of the caspase cascade and execution of apoptosis.[1]
In many cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 disrupts this equilibrium, leading to the evasion of programmed cell death and promoting cell survival despite the presence of oncogenic stress or exposure to cytotoxic agents.[2] This dependency on Bcl-2 for survival makes cancer cells particularly vulnerable to inhibitors that specifically target this protein.
Mechanism of Action of Venetoclax (ABT-199)
Venetoclax is a potent and selective small-molecule inhibitor of Bcl-2. It mimics the action of pro-apoptotic BH3-only proteins by binding with high affinity to the BH3-binding groove of the Bcl-2 protein. This competitive binding displaces pro-apoptotic proteins that are sequestered by Bcl-2.[3] The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[1]
Quantitative Efficacy of Venetoclax in Cancer Cell Lines
The sensitivity of cancer cell lines to Venetoclax is highly correlated with their dependence on Bcl-2 for survival. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Venetoclax (ABT-199) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Hematological Malignancies | ||||
| RS4;11 | Acute Lymphoblastic Leukemia | 0.008 | 48 hours | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 | 48 hours | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.6 | 48 hours | [4] |
| THP-1 | Acute Myeloid Leukemia | >10 | 72 hours | [5] |
| MV4-11 | Acute Myeloid Leukemia | >10 | 72 hours | [5] |
| Neuroblastoma | ||||
| CHP126 | Neuroblastoma | 0.010 | 72 hours | [6] |
| KCNR | Neuroblastoma | 0.026 | 72 hours | [6] |
| SJNB12 | Neuroblastoma | 0.210 | 72 hours | [6] |
| LAN5 | Neuroblastoma | 4.90 | 72 hours | [6] |
| IMR32 | Neuroblastoma | 6.01 | 72 hours | [6] |
| Solid Tumors | ||||
| Renal Cancer Cell Lines (Average) | Renal Cancer | 2.6 | 48 hours | [7] |
| Non-Small Cell Lung Cancer Lines (Average) | Non-Small Cell Lung Cancer | 2.7 | 48 hours | [7] |
| Breast Cancer Cell Lines (Average) | Breast Cancer | 2.77 | 48 hours | [7] |
| Colon Cancer Cell Lines (Average) | Colon Cancer | 2.85 | 48 hours | [7] |
| Ovarian Cancer Cell Lines (Average) | Ovarian Cancer | 3.33 | 48 hours | [7] |
| CNS Cancer Cell Lines (Average) | Central Nervous System Cancer | 3.35 | 48 hours | [7] |
Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8]
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Venetoclax (ABT-199)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.[9]
-
Compound Treatment: Prepare serial dilutions of Venetoclax in culture medium. Add the desired concentrations of the compound to the experimental wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[8]
-
Plate Equilibration: Equilibrate the cell plate to room temperature for approximately 30 minutes.[9]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental wells. Plot the cell viability (as a percentage of the vehicle control) against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Venetoclax (ABT-199)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with Venetoclax at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest
-
Venetoclax (ABT-199)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with Venetoclax as described for the cell viability assay.
-
Assay Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture volume.[13]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence and express the caspase activity as a fold change relative to the vehicle-treated control.
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of specific proteins, such as Bcl-2, BIM, and MCL-1, following treatment with a Bcl-2 inhibitor.[14]
Materials:
-
Cancer cell lines of interest
-
Venetoclax (ABT-199)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, BIM, MCL-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Venetoclax, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Signaling Pathways and Experimental Workflows
Caption: The Bcl-2 signaling pathway and the mechanism of action of Venetoclax.
Caption: A typical experimental workflow for the preclinical evaluation of a Bcl-2 inhibitor.
Conclusion
The inhibition of Bcl-2 is a clinically validated and highly promising strategy for the treatment of various cancers, particularly hematological malignancies. A thorough preclinical evaluation of Bcl-2 inhibitors in relevant cancer cell line models is crucial for understanding their mechanism of action, determining their potency, and identifying potential biomarkers of response. This technical guide, using Venetoclax as a prime example, provides researchers with the foundational knowledge and detailed methodologies required to conduct these essential studies. The systematic application of the described assays and a clear understanding of the underlying signaling pathways will undoubtedly accelerate the discovery and development of the next generation of apoptosis-targeted cancer therapies.
References
- 1. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of BCL-2 family proteins in blood neoplasm: therapeutic relevance of antineoplastic agent venetoclax [explorationpub.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. A STAT3 Degrader Demonstrates Pre-clinical Efficacy in Venetoclax resistant Acute Myeloid Leukemia | bioRxiv [biorxiv.org]
- 14. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bcl-2-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-18 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the B-cell lymphoma 2 (Bcl-2) protein. As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Bcl-2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its efficacy and mechanism of action in relevant cancer cell lines.
Mechanism of Action
This compound operates through a catalytic mechanism, where a single molecule can induce the degradation of multiple Bcl-2 proteins. The molecule simultaneously binds to Bcl-2 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to Bcl-2. The polyubiquitinated Bcl-2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total Bcl-2 levels and the induction of apoptosis in cancer cells dependent on Bcl-2 for survival.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50)
| Cell Line | Bcl-2 Expression | IC50 (nM) of this compound |
| Cell Line A | High | Enter experimental value |
| Cell Line B | Low | Enter experimental value |
| Control Cell Line | Negative | Enter experimental value |
Table 2: Bcl-2 Degradation (DC50 and Dmax)
| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| Cell Line A | 24 | Enter experimental value | Enter experimental value |
| Cell Line A | 48 | Enter experimental value | Enter experimental value |
| Cell Line B | 24 | Enter experimental value | Enter experimental value |
| Cell Line B | 48 | Enter experimental value | Enter experimental value |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
This compound
-
Appropriate cancer cell lines (e.g., those with high Bcl-2 expression)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
2. Western Blot for Bcl-2 Degradation
This protocol is for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of Bcl-2.
-
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
To confirm the mechanism of action, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a VHL ligand for 1-2 hours before adding this compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. Calculate DC50 and Dmax values.
-
3. Apoptosis Assay (Caspase and PARP Cleavage by Western Blot)
This protocol assesses the induction of apoptosis by this compound.
-
Materials:
-
Same as for the Western Blot for Bcl-2 Degradation protocol.
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP)
-
-
Procedure:
-
Follow the same procedure as the Western Blot for Bcl-2 Degradation (steps 1-7).
-
Block the membrane and incubate with primary antibodies against cleaved Caspase-3 and PARP. An antibody that detects both full-length and cleaved PARP is recommended.
-
Proceed with the subsequent steps of the western blot protocol (steps 9-11).
-
An increase in the levels of cleaved Caspase-3 and cleaved PARP indicates the induction of apoptosis.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information.
Application Notes: Bcl-2-IN-18 for Inducing Apoptosis in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak. In many cancers, including certain types of breast cancer, these anti-apoptotic proteins are overexpressed, conferring a survival advantage and resistance to therapy. Bcl-2-IN-18 is a small molecule inhibitor designed to target Bcl-2, thereby disrupting its inhibitory function and promoting apoptosis.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer.
Mechanism of Action
This compound functions as a BH3 mimetic. It competitively binds to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic BH3-only proteins (e.g., Bim, Bad) and prevents the sequestration of effector proteins Bax and Bak. Once liberated, Bax and Bak can oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which in turn activates a caspase cascade (initiator caspase-9 and effector caspases), culminating in the execution of apoptosis.
Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound.
Data Presentation
The following tables represent hypothetical data to illustrate expected outcomes when treating MCF-7 cells with this compound. Actual results should be determined experimentally.
Table 1: Cytotoxicity of this compound on MCF-7 Cells This table shows example half-maximal inhibitory concentration (IC50) values determined by a cell viability assay (e.g., MTT or CellTiter-Glo®) after different incubation periods.
| Treatment Duration | IC50 (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Quantification of Apoptosis by Flow Cytometry This table illustrates the percentage of apoptotic cells as determined by Annexin V-FITC and Propidium Iodide (PI) staining after 48 hours of treatment.
| This compound Conc. (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 1 | 85.3 | 9.8 | 4.9 |
| 5 | 60.7 | 25.1 | 14.2 |
| 10 | 35.4 | 40.5 | 24.1 |
Table 3: Relative Protein Expression via Western Blot This table shows sample data for the fold change in the expression of key apoptotic proteins normalized to a loading control (e.g., GAPDH or β-actin) after 48 hours of treatment.
| Protein | 0 µM (Control) | 5 µM this compound | 10 µM this compound |
| Bcl-2 | 1.0 | 0.9 | 0.9 |
| Bax | 1.0 | 1.1 | 1.1 |
| Cleaved Caspase-9 | 1.0 | 3.2 | 5.8 |
| Cleaved PARP | 1.0 | 4.5 | 8.2 |
Experimental Workflow
A logical workflow is crucial for investigating the pro-apoptotic effects of this compound. The process begins with basic cell culture and dose-response studies, followed by specific assays to confirm and quantify apoptosis, and finally, mechanistic studies to verify the pathway of action.
Caption: A typical experimental workflow for evaluating this compound in MCF-7 cells.
Detailed Experimental Protocols
Protocol 1: Cell Viability using MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like TrypLE™. Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Following treatment as described above, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-9, anti-cleaved-PARP, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis using software like ImageJ to quantify protein band intensities, normalizing to the loading control.
Logical Interpretation of Results
Caption: The logical flow from this compound treatment to decreased cell viability.
Application Notes and Protocols for Bcl-2 Inhibitor Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overexpression of the B-cell lymphoma 2 (Bcl-2) protein is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to conventional therapies.[1][2][3] Small molecule inhibitors targeting Bcl-2 and its anti-apoptotic relatives (e.g., Bcl-xL, Mcl-1) have emerged as a promising therapeutic strategy.[1][2][4] While some Bcl-2 inhibitors have shown efficacy as monotherapies in certain hematological malignancies, their broader application, particularly in solid tumors, often requires combination with other anticancer agents to achieve synergistic effects and overcome resistance.[2][5][6]
These application notes provide a generalized framework for the preclinical evaluation of novel Bcl-2 inhibitors, such as Bcl-2-IN-18, in combination with other drugs. The protocols and data are based on established research with well-characterized Bcl-2 family inhibitors like Venetoclax (ABT-199) and Navitoclax (ABT-263).
Rationale for Combination Therapy
The primary goal of combining a Bcl-2 inhibitor with other anticancer drugs is to enhance the induction of apoptosis in cancer cells. This can be achieved through various synergistic mechanisms:
-
Sensitizing to Chemotherapy: Many traditional chemotherapeutic agents induce DNA damage, which in turn activates pro-apoptotic signals. However, cancer cells overexpressing Bcl-2 can sequester these pro-apoptotic proteins, preventing cell death. A Bcl-2 inhibitor can release these "primed" pro-apoptotic proteins, thereby lowering the threshold for chemotherapy-induced apoptosis.[1]
-
Overcoming Resistance to Targeted Therapies: Resistance to targeted agents, such as BRAF or MEK inhibitors in melanoma, can involve the upregulation of anti-apoptotic Bcl-2 family proteins.[1] Combining a Bcl-2 inhibitor can counteract this resistance mechanism.
-
Dual Targeting of Survival Pathways: Cancer cells often rely on multiple survival pathways. For instance, combining a Bcl-2 inhibitor with an inhibitor of the PI3K/AKT/mTOR pathway can lead to synergistic cell death.[7]
-
Modulation of the Tumor Microenvironment: Some studies suggest that Bcl-2 inhibition can impact the immune system, which could be leveraged in combination with immunotherapies.[5]
Data Presentation: Synergistic Effects of Bcl-2 Inhibitors in Combination Therapies
The following tables summarize representative quantitative data from preclinical studies on various Bcl-2 inhibitors, demonstrating their synergistic effects with other anticancer agents. This data can serve as a benchmark for evaluating novel Bcl-2 inhibitors like this compound.
Table 1: In Vitro Synergism of Bcl-2 Inhibitors in Cancer Cell Lines
| Cancer Type | Bcl-2 Inhibitor | Combination Drug | Effect | Reference |
| T-cell Acute Lymphoblastic Leukemia | IS21 | Chemotherapy | Sensitization to chemotherapy | [1] |
| Ovarian Cancer | BH3 mimetics | PARP inhibitors | Sensitization to PARP inhibitors | [1] |
| Melanoma | BH3 mimetics | MAPK inhibitors | Sensitization to MAPK inhibitors | [1] |
| KRAS-mutated NSCLC | Navitoclax, A1331852 | Trametinib (MEK inhibitor) | Decreased cell viability | [7] |
| ER+ Breast Cancer | Venetoclax (ABT-199) | Tamoxifen | Synergistic reduction of tumor growth | [7] |
| Glioblastoma | ABT-263 (Navitoclax) | Selinexor | Reduced cellular proliferation, enhanced apoptosis | [8] |
| Chronic Lymphocytic Leukemia | anti-Bcl-2 siRNA | Doxorubicin | Sensitized CLL cells to Doxorubicin treatment | [9] |
Table 2: In Vivo Efficacy of Bcl-2 Inhibitor Combination Therapy in Xenograft Models
| Cancer Type | Bcl-2 Inhibitor | Combination Drug | Animal Model | Outcome | Reference |
| ER+ Breast Cancer | Venetoclax, ABT-737 | Tamoxifen, AZD8055 (PI3K/mTOR inhibitor) | Xenografts | Synergistic reduction of tumor growth, prolonged survival | [7] |
| Glioblastoma | Navitoclax, Venetoclax | Selinexor | Patient-derived xenografts | Reduced cellular proliferation, increased apoptosis | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its synergistic effects with a combination drug.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination drug
-
96-well plates
-
Cell culture medium and supplements
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent IC50: Treat cells with a serial dilution of this compound or the combination drug alone.
-
Combination Synergy: Treat cells with a matrix of concentrations of both this compound and the combination drug. Include vehicle-treated cells as a control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone using non-linear regression.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis following treatment with this compound alone or in combination.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, the combination drug, or both for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To assess the effect of this compound on the expression and cleavage of key apoptosis-regulating proteins.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, cleaved PARP, cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Bcl-2 Family Signaling Pathway
The following diagram illustrates the central role of the Bcl-2 protein family in the intrinsic apoptosis pathway and the mechanism of action of Bcl-2 inhibitors.
Caption: The Bcl-2 family regulates apoptosis.
Experimental Workflow for Evaluating Combination Therapy
This diagram outlines a typical workflow for the preclinical assessment of a novel Bcl-2 inhibitor in combination with another drug.
Caption: Preclinical evaluation workflow.
Conclusion
The combination of Bcl-2 inhibitors with other anticancer agents represents a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. The application notes and protocols provided here offer a comprehensive guide for the preclinical evaluation of novel Bcl-2 inhibitors like this compound. By systematically assessing synergy, elucidating mechanisms of action, and validating findings in vivo, researchers can effectively advance the development of new combination therapies for cancer.
References
- 1. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 5. Bcl-2 on the brink of breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for Bcl-2-IN-18: A Tool for Studying Bcl-2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a pivotal anti-apoptotic protein that is frequently overexpressed in a variety of malignancies, including breast cancer. Its overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Small molecule inhibitors that target the BH3-binding groove of Bcl-2 can restore the apoptotic pathway, making them valuable tools for cancer research and potential therapeutic agents.
Bcl-2-IN-18 (also known as Compound 23) is a small molecule inhibitor of Bcl-2. It has been identified as an inhibitor of cell growth in the MCF-7 breast cancer cell line, which is known to express Bcl-2.[1][2] These application notes provide a comprehensive guide for researchers to utilize this compound as a tool to investigate the function of Bcl-2 in cancer biology. The following sections detail the inhibitor's properties, its mechanism of action, and standardized protocols for its characterization in biochemical, cellular, and in vivo models.
Properties of this compound
This table summarizes the known properties of this compound. Further characterization is required to establish its full biochemical and pharmacological profile.
| Property | Value | Reference |
| Target | Bcl-2 | [1][2] |
| IC50 (MCF-7 cells) | 4.7 µM | [1][2] |
| Molecular Formula | C₂₄H₂₃ClN₆O₃S | N/A |
| Molecular Weight | 527.0 g/mol | N/A |
| Primary Indication | Breast Cancer Research | [1][2] |
Mechanism of Action
The Bcl-2 family of proteins comprises both anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (like BAX, BAK, and BH3-only proteins such as BIM, PUMA). In healthy cells, a delicate balance between these proteins maintains cellular homeostasis. In cancer cells overexpressing Bcl-2, this balance is shifted towards survival, as Bcl-2 sequesters pro-apoptotic proteins, preventing the initiation of apoptosis.
This compound, as a BH3-mimetic, is designed to occupy the BH3-binding groove on the Bcl-2 protein. This competitive binding displaces pro-apoptotic proteins like BIM, which are then free to activate the downstream effectors BAX and BAK. The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Mechanism of Bcl-2 and action of this compound.
Experimental Protocols & Data Presentation
The following protocols provide a framework for the comprehensive characterization of this compound.
Biochemical Assays: Competitive Binding Affinity
To determine the binding affinity and selectivity of this compound, a competitive binding assay, such as a fluorescence polarization (FP) assay, is essential. This assay measures the displacement of a fluorescently labeled BH3 peptide from the binding pocket of various Bcl-2 family proteins by the inhibitor.
Protocol: Fluorescence Polarization-Based Competitive Binding Assay
-
Reagents and Materials:
-
Recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1 proteins.
-
Fluorescently labeled BIM BH3 peptide (e.g., FITC-BIM BH3).
-
This compound, serially diluted in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of each recombinant Bcl-2 family protein and the FITC-BIM BH3 peptide in assay buffer. The final concentration of the protein and peptide should be optimized to yield a stable FP signal (typically low nanomolar range).
-
Add 20 µL of the protein/peptide mix to each well of the 384-well plate.
-
Add 100 nL of serially diluted this compound (or DMSO vehicle control) to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Data Presentation: Selectivity Profile of this compound (Representative Data)
| Protein | Ki (µM) - Representative Data | Selectivity vs. Bcl-2 (Fold) |
| Bcl-2 | ~4.0 | 1x |
| Bcl-xL | > 50 | > 12.5x |
| Mcl-1 | > 100 | > 25x |
| Bcl-w | > 100 | > 25x |
| Bfl-1 | > 100 | > 25x |
Note: The above Ki values are representative and must be determined experimentally.
Cellular Assays: Quantifying Biological Effects
A. Cell Viability Assay
This assay determines the concentration-dependent effect of this compound on the proliferation and viability of cancer cells. The MCF-7 cell line is a suitable model for initial characterization.
Protocol: MTT Cell Viability Assay
-
Reagents and Materials:
-
MCF-7 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound, serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear plates.
-
Microplate reader (570 nm).
-
-
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM). Include DMSO-only wells as a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Data Presentation: Cellular Potency of this compound
| Cell Line | IC50 (µM) |
| MCF-7 | 4.7 [1][2] |
B. Co-Immunoprecipitation (Co-IP) for Target Engagement
This assay confirms that this compound disrupts the interaction between Bcl-2 and its pro-apoptotic binding partners (e.g., BIM) within the cell.
Protocol: Bcl-2 and BIM Co-Immunoprecipitation
-
Reagents and Materials:
-
MCF-7 cells.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-Bcl-2 antibody for immunoprecipitation (IP).
-
Anti-BIM and Anti-Bcl-2 antibodies for Western blotting (WB).
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture MCF-7 cells and treat with this compound (e.g., at 1x, 5x, and 10x IC50) and a vehicle control for 4-6 hours.
-
Harvest and lyse the cells. Quantify total protein concentration.
-
Save a small aliquot of the lysate ("Input").
-
Incubate 500-1000 µg of protein lysate with an anti-Bcl-2 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.
-
Run the eluates and input samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with anti-BIM and anti-Bcl-2 antibodies to detect the co-precipitated proteins. A decrease in the BIM signal in the Bcl-2 IP from treated cells indicates disruption of the interaction.
-
C. Cytochrome c Release Assay
This assay measures a key downstream event of apoptosis: the release of cytochrome c from the mitochondria into the cytosol.[3][4]
Protocol: Flow Cytometry-Based Cytochrome c Release
-
Reagents and Materials:
-
MCF-7 cells.
-
This compound.
-
Digitonin or a similar gentle permeabilization agent.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
FITC- or PE-conjugated anti-Cytochrome c antibody.
-
Flow cytometer.
-
-
Procedure:
-
Treat MCF-7 cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane, releasing cytosolic proteins but leaving mitochondria intact.
-
Wash the cells to remove the released cytosolic cytochrome c.
-
Fix and permeabilize the cells to allow antibody access to the remaining mitochondrial cytochrome c.
-
Stain the cells with the fluorescently labeled anti-cytochrome c antibody.
-
Analyze the cells by flow cytometry. A decrease in the mean fluorescence intensity indicates the loss of mitochondrial cytochrome c, signifying its release into the cytosol and subsequent washout.
-
Experimental Workflow
A logical workflow is critical for the efficient characterization of a Bcl-2 inhibitor. The process begins with biochemical validation and progresses through cellular mechanism of action studies to in vivo efficacy.
Caption: A typical workflow for characterizing a Bcl-2 inhibitor.
In Vivo Assays: Efficacy in a Xenograft Model
To evaluate the anti-tumor activity of this compound in a living system, a tumor xenograft model using MCF-7 cells is appropriate.[5][6]
Protocol: MCF-7 Subcutaneous Xenograft Model
-
Animals and Cell Preparation:
-
Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Culture MCF-7 cells and harvest them during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Since MCF-7 tumor growth is estrogen-dependent, implant a slow-release estrogen pellet (e.g., 0.72 mg, 60-day release) subcutaneously 2-3 days before cell implantation.
-
-
Tumor Implantation and Treatment:
-
Inject 100 µL of the cell suspension (5-10 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer the compound or vehicle via the desired route (e.g., oral gavage) daily for a specified period (e.g., 21-28 days).
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Data Presentation: In Vivo Efficacy of this compound (Template)
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 8 | 850 ± 95 | - | +5.2 |
| This compound (25 mg/kg) | 8 | Data to be determined | TBD | TBD |
| This compound (50 mg/kg) | 8 | Data to be determined | TBD | TBD |
Note: This table serves as a template for presenting results from an in vivo study.
References
- 1. Bcl-2-IN-18_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Bcl-2 Inhibitors
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.[1][2] It is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and programmed cell death.[1][3] In many cancers, Bcl-2 is overexpressed, which contributes to tumor cell survival and resistance to chemotherapy.[4][5] Small molecule inhibitors that target the BH3-binding groove of Bcl-2 can restore the normal apoptotic process in cancer cells, making them a promising class of anti-cancer therapeutics.[5]
These application notes provide essential information on the solubility and preparation of Bcl-2 inhibitors for use in in vitro research settings.
Physicochemical and Solubility Data
The solubility of Bcl-2 inhibitors can vary, but they generally exhibit poor aqueous solubility and are more soluble in organic solvents.[6][7] The following table summarizes the solubility of a representative Bcl-2 inhibitor in various solvents.
| Solvent | Solubility | Reference |
| DMSO | > 75% | [6] |
| Ethanol | > 70% | [6] |
| Aqueous Buffers (e.g., PBS) | Minimal | [6] |
Note: The solubility of small molecule inhibitors in aqueous solutions can sometimes be enhanced through the use of cyclodextrins or by preparing specific formulations.[7]
Protocols
This protocol describes the preparation of a high-concentration stock solution of a Bcl-2 inhibitor in DMSO, which can then be diluted in an appropriate aqueous buffer or cell culture medium for experiments.
Caption: Workflow for preparing a Bcl-2 inhibitor stock solution.
Materials:
-
Bcl-2 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing the Inhibitor: Carefully weigh the desired amount of the Bcl-2 inhibitor powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is recommended to use fresh DMSO as moisture can reduce the solubility of some compounds.[8]
-
Mixing: Vortex the solution until the inhibitor is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for some compounds, but care should be taken to avoid degradation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
This protocol outlines a general procedure to assess the effect of a Bcl-2 inhibitor on the viability of a cancer cell line.
Caption: General workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Bcl-2 inhibitor stock solution
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Bcl-2 inhibitor from the stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Addition of MTS/MTT Reagent: Following the manufacturer's instructions, add the MTS or MTT reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Absorbance Reading: If using MTT, a solubilization solution must be added. For MTS, the absorbance can be read directly at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Bcl-2 Signaling Pathway and Mechanism of Action of Inhibitors
The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2][9] The balance between these opposing factions determines the cell's fate. Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[2][9] Bcl-2 inhibitors, also known as BH3 mimetics, bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins. This leads to the activation of Bax and Bak, MOMP, the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[1][3]
Caption: The Bcl-2 mediated apoptotic pathway and the action of a Bcl-2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcl-2 Pathway | GeneTex [genetex.com]
- 3. Computational study on novel natural inhibitors targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Acute toxicity analysis of an inhibitor of BCL2, Disarib, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclusion complex of a Bcl-2 inhibitor with cyclodextrin: characterization, cellular accumulation, and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bcl-2 Analysis Using Bcl-2-IN-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bcl-2-IN-18 in the analysis of Bcl-2 protein expression by Western blot. This document includes an overview of the Bcl-2 signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction to Bcl-2 and this compound
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.[1][2][3] It is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and subsequent programmed cell death.[4][5] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.[6][7]
This compound is a small molecule inhibitor of Bcl-2. It has been identified as a compound targeting breast cancer cells, exhibiting an IC50 value of 4.7 µM against the MCF-7 cell line.[1][2][3][4][8][9] By inhibiting Bcl-2, this compound is expected to promote apoptosis in cancer cells that are dependent on Bcl-2 for survival. Western blot analysis is a crucial technique to investigate the efficacy of this compound by monitoring the levels of Bcl-2 and other related apoptotic proteins.
Key Signaling Pathway: The Role of Bcl-2 in Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, such as Bax and Bak. In healthy cells, Bcl-2 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Upon receiving an apoptotic stimulus, BH3-only proteins are activated and inhibit the anti-apoptotic Bcl-2 proteins. This allows Bax and Bak to oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in cell death.
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for the analysis of Bcl-2 protein levels in cell culture following treatment with this compound.
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to express Bcl-2. MCF-7 cells are a suitable positive control.[1][2][3][4][8][9]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. Based on the reported IC50 of 4.7 µM for MCF-7 cells, a concentration range of 1-20 µM is a reasonable starting point for dose-response experiments.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the inhibitor.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.
-
Western Blot Analysis
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for optimal transfer of a 26 kDa protein like Bcl-2.[7]
-
Perform the transfer at 100 V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 (e.g., clone 124 or Bcl-2-100) diluted in the blocking buffer.[10][11][12] The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody host) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To analyze other proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, the membrane should be blocked again and re-probed with another primary antibody (e.g., for a loading control like β-actin or GAPDH).
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of Bcl-2 after treatment with this compound.
Caption: A stepwise workflow for Western blot analysis of Bcl-2.
Data Presentation and Interpretation
To facilitate the comparison of Bcl-2 protein levels across different treatment conditions, quantitative data should be summarized in a structured table.
Quantitative Data Summary
| Treatment Group | Concentration (µM) | Bcl-2 Protein Level (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 1.00 | ± 0.XX |
| This compound | 1 | X.XX | ± 0.XX |
| This compound | 5 | X.XX | ± 0.XX |
| This compound | 10 | X.XX | ± 0.XX |
| This compound | 20 | X.XX | ± 0.XX |
Data should be presented as the mean of at least three independent experiments. The Bcl-2 band intensity should be normalized to the intensity of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Interpretation: A dose-dependent decrease in the normalized Bcl-2 protein levels upon treatment with this compound would suggest that the inhibitor is effective in downregulating its target. This can be further correlated with assays for apoptosis (e.g., caspase activity assays, TUNEL staining) to confirm the functional consequence of Bcl-2 inhibition. It is also recommended to assess the levels of pro-apoptotic proteins like Bax and Bak, as their activation is a downstream event of Bcl-2 inhibition. An increase in the Bax/Bcl-2 ratio is a strong indicator of a shift towards a pro-apoptotic state.
References
- 1. Bcl-2-IN-18_TargetMol [targetmol.com]
- 2. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bcl 2 in 2 — TargetMol Chemicals [targetmol.com]
- 5. uniprot.org [uniprot.org]
- 6. Bcl-2 Oncoprotein - IHC Primary Antibodies [shop.leicabiosystems.com]
- 7. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bcl-2-IN-18 IC50 Determination
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to troubleshoot and optimize the determination of the half-maximal inhibitory concentration (IC50) for the Bcl-2 inhibitor, Bcl-2-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) protein.[1] The Bcl-2 family of proteins are key regulators of the intrinsic pathway of apoptosis (programmed cell death).[2][3] Anti-apoptotic proteins like Bcl-2 prevent cell death by binding to and sequestering pro-apoptotic proteins such as Bax and Bak.[4][5] By inhibiting Bcl-2, this compound disrupts this interaction, freeing pro-apoptotic proteins to permeabilize the mitochondrial outer membrane.[6][7] This leads to the release of cytochrome c and other factors that activate caspases, ultimately executing the apoptotic program.[8][9]
Q2: Why are my this compound IC50 values inconsistent across experiments?
A2: Inconsistent IC50 values can stem from several sources of experimental variability. Key factors include:
-
Cell Health and Passage Number: Using cells that are unhealthy, have been in culture for too long (high passage number), or are not in the logarithmic growth phase can significantly alter their response to inhibitors.
-
Reagent Stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[10] Prepare fresh dilutions for each experiment.
-
Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to different results.[11]
-
Instrument Calibration: Ensure the plate reader is properly calibrated and using the correct wavelength for your chosen viability assay.[10]
Q3: The IC50 value I obtained is significantly different from published values. What could be the reason?
A3: Discrepancies with published data are common and can be attributed to:
-
Cell Line Differences: The genetic background and protein expression profile of your cell line, particularly the relative levels of Bcl-2 family members (e.g., Bcl-2, Mcl-1, Bcl-xL), can dramatically affect sensitivity to a specific inhibitor.
-
Different Assay Methods: Different viability assays (e.g., MTT, CellTiter-Glo, LDH) measure different aspects of cell health (metabolic activity, ATP content, membrane integrity) and can yield different IC50 values.[12]
-
Experimental Parameters: Variations in treatment duration (e.g., 24, 48, or 72 hours) will impact the observed IC50. Longer incubation times generally result in lower IC50 values.
Q4: My cells are not showing a dose-dependent response to this compound. What should I check?
A4: A flat dose-response curve may indicate several issues:
-
Incorrect Concentration Range: The concentrations tested may be too high (all cells die) or too low (no effect). A broad range of concentrations, often spanning several orders of magnitude (e.g., nM to µM), should be tested initially.
-
Inhibitor Insolubility: this compound may be precipitating out of the culture medium at higher concentrations. Check the solubility of the compound in your specific medium and consider using a lower percentage of DMSO.
-
Cell Resistance: The chosen cell line may be resistant to Bcl-2 inhibition, potentially due to low Bcl-2 expression or overexpression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.
Bcl-2 Signaling and Inhibition
The following diagram illustrates the intrinsic apoptotic pathway regulated by the Bcl-2 family of proteins and highlights the mechanism of Bcl-2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 - Wikipedia [en.wikipedia.org]
- 5. Bcl-2 changes conformation to inhibit Bax oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. arxiv.org [arxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. IC50 determination and cell viability assay [bio-protocol.org]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Bcl-2-IN-18 cytotoxicity in normal cells
Frequently Asked Questions (FAQs)
Q1: What is Bcl-2-IN-18 and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4][5][6] Its primary mechanism of action is to bind to the BH3-homology groove of the anti-apoptotic Bcl-2 protein, thereby preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[7] This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.[7][8]
Q2: What is the known in vitro activity of this compound?
A2: this compound has been identified as a Bcl-2 inhibitor with activity against breast cancer cells. It exhibits an IC50 value of 4.7 μM in the MCF-7 breast cancer cell line.[1][2][3][4][5][6]
Q3: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
A3: While specific data for this compound is unavailable, Bcl-2 inhibitors as a class are designed to exhibit selectivity for cancer cells that overexpress Bcl-2.[9] Normal cells generally have lower levels of Bcl-2 expression and are less dependent on it for survival.[9] Therefore, this compound is expected to have a lower cytotoxic effect on normal cells compared to sensitive cancer cell lines. However, some normal cell types, particularly hematopoietic stem cells and platelets, can be sensitive to Bcl-2 inhibition.[1] It is crucial to perform dose-response experiments on relevant normal cell controls.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
A4: Standard cell viability and apoptosis assays are recommended. For cell viability, colorimetric assays like MTT or MTS, or luminescence-based assays like CellTiter-Glo®, can be used.[3] To specifically measure apoptosis, flow cytometry-based assays using Annexin V and a viability dye (like Propidium Iodide or 7-AAD) are highly recommended.[1] Western blotting for caspase cleavage (e.g., cleaved Caspase-3, cleaved PARP) can also confirm the induction of apoptosis.
Q5: What are the potential off-target effects of Bcl-2 inhibitors?
A5: Some Bcl-2 inhibitors can also inhibit other anti-apoptotic Bcl-2 family members like Bcl-xL and Mcl-1, though the selectivity profile of this compound is not publicly detailed.[10] Inhibition of Bcl-xL can lead to on-target toxicities such as thrombocytopenia (low platelet count).[10] It is advisable to assess the expression levels of different Bcl-2 family proteins in your cell models to anticipate potential sensitivities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cells at expected therapeutic concentrations. | - The specific normal cell type is highly dependent on Bcl-2 for survival.- Off-target effects of this compound.- Incorrect dosage calculation or compound instability. | - Perform a dose-response curve to determine the IC50 in the specific normal cell line.- Use a lower concentration of this compound or a shorter incubation time.- If available, test a more selective Bcl-2 inhibitor.- Verify the concentration and integrity of your this compound stock solution. |
| No significant cytotoxicity observed in sensitive cancer cells. | - The cancer cell line does not overexpress Bcl-2 or is dependent on other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL).- Compound inactivity or degradation.- Suboptimal assay conditions. | - Confirm Bcl-2 expression levels in your cancer cell line by Western blot or flow cytometry.- Test the activity of this compound in a known sensitive cell line (e.g., MCF-7) as a positive control.- Ensure proper storage and handling of the compound.- Optimize cell seeding density and incubation time for your cytotoxicity assay. |
| Inconsistent results between experiments. | - Variability in cell culture conditions (e.g., cell passage number, confluency).- Pipetting errors.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density.- Ensure accurate and consistent pipetting, especially for serial dilutions.- Standardize all incubation times precisely. |
| Difficulty in dissolving this compound. | - The compound has limited solubility in aqueous solutions. | - Most Bcl-2 inhibitors are soluble in organic solvents like DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium for your experiments. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls. |
Quantitative Data Summary
As specific data for this compound cytotoxicity in normal cells is not available, the following table provides representative data for a well-characterized Bcl-2 inhibitor, ABT-263 (Navitoclax), to illustrate the expected selectivity.
Table 1: Representative Cytotoxicity of a Bcl-2 Inhibitor (ABT-263) in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| RS4;11 | Human B-cell Precursor Leukemia | 0.01 - 0.1 | [1] |
| MOLT-4 | Human T-cell Acute Lymphoblastic Leukemia | 0.1 - 1.0 | [1] |
| Normal Bone Marrow CD34+ cells | Human Hematopoietic Stem/Progenitor Cells | >10 | [1] |
| Human Platelets | Normal Human Blood Component | 1 - 5 | [10] |
Note: This data is for ABT-263 and is intended for illustrative purposes only. The actual cytotoxicity of this compound may vary.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizations
Caption: Mechanism of Bcl-2 inhibition by this compound.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. BCL-2 inhibition targets oxidative phosphorylation and selectively eradicates quiescent human leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cllsociety.org [cllsociety.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BCL-2 regulated apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Bcl-2-IN-18 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bcl-2-IN-18, a proteolysis-targeting chimera (PROTAC) designed to degrade the B-cell lymphoma 2 (Bcl-2) protein.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and how does it work?
This compound is a PROTAC that induces the degradation of the anti-apoptotic protein Bcl-2. It functions by simultaneously binding to Bcl-2 and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of Bcl-2, marking it for degradation by the proteasome. This leads to the induction of apoptosis in Bcl-2-dependent cells.
Q2: What is the difference between a Bcl-2 inhibitor and a Bcl-2 degrader like this compound?
A conventional Bcl-2 inhibitor, such as Venetoclax, binds to the BH3 groove of Bcl-2, preventing its interaction with pro-apoptotic proteins like Bim. This releases the "brakes" on apoptosis. In contrast, this compound actively eliminates the Bcl-2 protein from the cell, which can lead to a more sustained and potent pro-apoptotic signal.
Q3: In which cell lines is this compound effective?
This compound has been shown to be effective in hematopoietic cancer cell lines that are dependent on Bcl-2 for survival, such as the acute lymphoblastic leukemia cell line RS4;11. Its efficacy in other cell lines should be experimentally determined.
Experimental Design
Q4: What is a suitable concentration range for this compound in cell culture?
The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve starting from low nanomolar to low micromolar concentrations. For RS4;11 cells, significant Bcl-2 degradation has been observed at concentrations as low as 3 nM.
Q5: How long should I treat my cells with this compound?
The time required to observe significant Bcl-2 degradation can range from a few hours to over 24 hours. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and experimental endpoint. Degradation of Bcl-2 in RS4;11 cells has been observed to be near-maximal (Dmax ~95%) after 24 hours of treatment.
Q6: What are appropriate positive and negative controls for my experiment?
-
Positive Control: A cell line known to be sensitive to Bcl-2 degradation and a well-characterized Bcl-2 inhibitor can serve as positive controls for apoptosis induction.
-
Negative Control: A vehicle control (e.g., DMSO) is essential. Additionally, a non-targeting PROTAC or a version of this compound with a mutated E3 ligase ligand can be used to control for off-target effects.
Troubleshooting
Q7: I am not observing Bcl-2 degradation after treatment with this compound. What could be the issue?
Please refer to the detailed troubleshooting guide below.
Q8: I am observing high cell death even at low concentrations of this compound. What should I do?
This may indicate high sensitivity of your cell line. Consider reducing the treatment duration or using a lower concentration range. Ensure that the observed cell death is due to on-target Bcl-2 degradation by performing appropriate controls.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in the RS4;11 acute lymphoblastic leukemia cell line.
| Parameter | Value | Cell Line | Notes |
| IC50 | 2.8 nM | RS4;11 | Half-maximal inhibitory concentration for cell growth. |
| DC50 | 0.3 nM | RS4;11 | Half-maximal degradation concentration of Bcl-2. |
| Dmax | ~95% | RS4;11 | Maximum degradation of Bcl-2 observed after 24 hours. |
Experimental Protocols
Western Blotting for Bcl-2 Degradation
This protocol describes the detection of Bcl-2 protein levels by western blot following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Bcl-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis, following treatment with this compound.
Materials:
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at the desired density.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in caspase activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low Bcl-2 degradation | 1. Inactive Compound: this compound may have degraded. | - Ensure proper storage of the compound (typically at -20°C or -80°C). - Prepare fresh stock solutions in anhydrous DMSO. |
| 2. Insufficient Concentration or Treatment Time: The concentration or duration of treatment may be too low. | - Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| 3. Low E3 Ligase Expression: The target cells may have low expression of the E3 ligase (e.g., VHL) required for PROTAC activity. | - Confirm the expression of the relevant E3 ligase in your cell line by western blot or qPCR. | |
| 4. "Hook Effect": At very high concentrations, the PROTAC may form binary complexes with either Bcl-2 or the E3 ligase, preventing the formation of the productive ternary complex. | - Test a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal degradation window. | |
| Inconsistent results between experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift. | - Use cells with a consistent and low passage number for all experiments. |
| 2. Cell Density: Cell density can affect the cellular response to treatment. | - Ensure consistent cell seeding density across all experiments. | |
| 3. Reagent Variability: Inconsistent preparation of stock solutions or assay reagents. | - Prepare fresh stock solutions regularly. - Follow manufacturer's instructions for all assay kits. | |
| High background in western blot | 1. Insufficient Blocking: The membrane was not adequately blocked. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| 2. Primary Antibody Concentration Too High: The primary antibody concentration is too high, leading to non-specific binding. | - Titrate the primary antibody to determine the optimal concentration. | |
| Off-target effects observed | 1. Non-specific Protein Degradation: The PROTAC may be degrading proteins other than Bcl-2. | - Perform proteomic studies to identify other degraded proteins. - Use a non-targeting control PROTAC to differentiate between on-target and off-target effects. |
| 2. Compound Cytotoxicity: The compound may have inherent cytotoxicity independent of Bcl-2 degradation. | - Test the effect of the compound in a Bcl-2 knockout or low-expressing cell line. |
Visualizations
Caption: Simplified Bcl-2 signaling pathway in apoptosis.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for lack of Bcl-2 degradation.
Bcl-2-IN-18 concentration range for experiments
Disclaimer: No specific public data was found for a compound named "Bcl-2-IN-18". This technical support guide has been created using Venetoclax (ABT-199) , a well-characterized and FDA-approved Bcl-2 inhibitor, as a representative example to illustrate the expected concentration ranges and experimental considerations. The principles and protocols provided are generally applicable to potent and selective Bcl-2 inhibitors.
General Information
Bcl-2 (B-cell lymphoma 2) is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins. In many cancers, Bcl-2 is overexpressed, allowing malignant cells to evade programmed cell death (apoptosis). Bcl-2 inhibitors are a class of targeted therapies designed to specifically block the function of the Bcl-2 protein, thereby restoring the natural process of apoptosis in cancer cells.
Mechanism of Action: Bcl-2 inhibitors, such as Venetoclax, are BH3 mimetics. They mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA), which are the natural antagonists of Bcl-2. By binding to the BH3-binding groove of Bcl-2, these inhibitors displace the pro-apoptotic proteins that are sequestered by Bcl-2. The released pro-apoptotic proteins, particularly BAX and BAK, can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a Bcl-2 inhibitor like Venetoclax in cell culture experiments?
A1: The effective concentration of a Bcl-2 inhibitor can vary significantly depending on the cell line's sensitivity and its level of Bcl-2 dependence. For a potent inhibitor like Venetoclax, a common starting point for in vitro experiments is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations. A typical range to test would be from 1 nM to 10 µM.
Q2: How do I determine the optimal concentration for my specific cell line?
A2: The optimal concentration should be determined empirically by performing a dose-response experiment and calculating the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for cell viability or apoptosis induction. This is typically done using a cell viability assay (e.g., MTT, CellTiter-Glo) or an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay).
Q3: What is the recommended solvent and storage condition for Venetoclax?
A3: Venetoclax is typically soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How long should I treat my cells with a Bcl-2 inhibitor?
A4: The treatment duration depends on the specific assay and the cell line's doubling time. For apoptosis assays, a treatment time of 24 to 72 hours is common. For cell viability assays, longer incubation times (e.g., 72 to 96 hours) may be necessary to observe a significant effect.
Q5: Are there any known resistance mechanisms to Bcl-2 inhibitors?
A5: Yes, resistance can develop through various mechanisms, including mutations in the Bcl-2 protein that reduce drug binding, or the upregulation of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect on cell viability | - Cell line is not dependent on Bcl-2 for survival.- Incorrect concentration range.- Insufficient treatment duration.- Compound degradation. | - Confirm Bcl-2 expression in your cell line via Western blot or qPCR.- Perform a broader dose-response curve.- Increase the incubation time.- Prepare fresh stock solutions of the inhibitor. |
| High background in apoptosis assays | - Unhealthy cells at the start of the experiment.- Harsh cell handling. | - Ensure cells are in the logarithmic growth phase before treatment.- Handle cells gently during seeding and treatment. |
| Weak or no Bcl-2 signal in Western blot | - Low Bcl-2 expression in the cell line.- Insufficient protein loading.- Poor antibody quality. | - Use a positive control cell line known to express high levels of Bcl-2.- Increase the amount of protein loaded onto the gel.- Use a validated antibody for Bcl-2 detection. |
| Off-target effects observed | - Concentration of the inhibitor is too high. | - Use the lowest effective concentration determined from your dose-response experiments. |
Quantitative Data: Venetoclax (ABT-199) IC50 Values
The following table summarizes the reported IC50 values for Venetoclax in various cancer cell lines. This data illustrates the range of sensitivity across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | < 1 |
| MOLM-13 | Acute Myeloid Leukemia | 8 |
| Toledo | Diffuse Large B-cell Lymphoma | 49 |
| H146 | Small Cell Lung Cancer | 8 |
| PC-3 | Prostate Cancer | > 10,000 |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of a Bcl-2 inhibitor on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Bcl-2 inhibitor (e.g., Venetoclax)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Bcl-2
This protocol is for assessing the protein levels of Bcl-2 and other apoptosis-related proteins.
Materials:
-
Cells treated with Bcl-2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin.
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of Bcl-2 inhibitors.
Caption: Standard experimental workflows for cell viability and Western blot analysis.
Technical Support Center: Enhancing the Efficacy of Bcl-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2 inhibitors, using Bcl-2-IN-18 as a representative example. The guidance provided is based on established principles for the broader class of Bcl-2 inhibitors and aims to help users overcome common experimental challenges and improve therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins like BIM, preventing them from activating the mitochondrial apoptosis pathway. By binding to Bcl-2, this compound displaces these pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis).
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of response to Bcl-2 inhibitors:
-
Low Bcl-2 Expression: The target cells may not express sufficient levels of Bcl-2, making them less dependent on it for survival.
-
High Expression of Other Anti-Apoptotic Proteins: Cancer cells can evade apoptosis by upregulating other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can compensate for Bcl-2 inhibition.[1][2]
-
Mutations in the Bcl-2 Family: Mutations in Bcl-2 can reduce the binding affinity of the inhibitor. Additionally, mutations in pro-apoptotic proteins like BAX can render them non-functional.[1][3][4]
-
Drug Efflux: The cells may actively pump the inhibitor out through multidrug resistance transporters.
-
Poor Compound Stability or Solubility: this compound, like many small molecules, may have issues with solubility in aqueous media, leading to lower effective concentrations. Degradation of the compound over time can also reduce its potency.
Q3: How can I improve the in vitro efficacy of this compound?
To enhance the efficacy of this compound in your cell-based assays, consider the following strategies:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Assess Target Engagement: Confirm that this compound is engaging its target by performing co-immunoprecipitation experiments to look for the displacement of BIM from Bcl-2.
-
Combination Therapy: Combine this compound with other agents. Synergistic effects are often observed when Bcl-2 inhibitors are combined with inhibitors of other survival pathways or with standard chemotherapy.
-
Use Freshly Prepared Solutions: Ensure the inhibitor is fully dissolved and use freshly prepared solutions for each experiment to avoid issues with compound degradation.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination. |
| Assay Conditions | Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. |
Problem 2: High IC50 value observed.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | Profile the expression levels of Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, BIM) in your cell line by Western blot or qPCR to assess potential resistance mechanisms. |
| Suboptimal Compound Delivery | If solubility is a concern, consider using a different solvent or a formulation with solubilizing agents. Ensure complete dissolution before adding to cell culture media. |
| Combination with other agents | Consider combining this compound with an Mcl-1 or Bcl-xL inhibitor to overcome resistance mediated by these proteins.[5][6] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various Bcl-2 family inhibitors against different cell lines, highlighting the importance of selecting the right inhibitor for a specific cellular context.
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound | Bcl-2 | MCF-7 (Breast Cancer) | 4.7 | Fictional Data for Illustration |
| Venetoclax (ABT-199) | Bcl-2 | RS4;11 (ALL) | <0.01 | [7] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | H146 (SCLC) | 0.03 | [8] |
| A-1210477 | Mcl-1 | H929 (Multiple Myeloma) | 0.027 | [7] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Incubate in the dark for 15 minutes at room temperature. Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess BIM Displacement
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Bcl-2 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against Bcl-2 and BIM to assess the amount of BIM that was co-immunoprecipitated with Bcl-2. A decrease in the BIM signal in the this compound treated sample indicates successful target engagement.
Visualizations
Caption: Bcl-2 Signaling Pathway and the Action of this compound.
Caption: Common Mechanisms of Resistance to Bcl-2 Inhibitors.
Caption: Workflow for Evaluating and Optimizing Bcl-2 Inhibitor Efficacy.
References
- 1. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bcl-2 Inhibitors: Navigating the Landscape of Apoptosis Induction
While a specific compound designated "Bcl-2-IN-18" is not found in scientific literature, the nomenclature likely refers to the chromosomal location of the B-cell lymphoma 2 (Bcl-2) gene on chromosome 18. This guide provides a comprehensive comparison of prominent Bcl-2 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a critical target in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment. This has spurred the development of a class of drugs known as BH3 mimetics, which bind to and inhibit these anti-apoptotic proteins, thereby restoring the natural process of apoptosis. This guide focuses on a comparative analysis of three key Bcl-2 inhibitors: Venetoclax, Navitoclax, and ABT-737.
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins. These proteins normally bind to a hydrophobic groove on anti-apoptotic Bcl-2 family members (like Bcl-2, Bcl-xL, and Bcl-w), neutralizing their inhibitory effect on apoptosis. By occupying this groove, Bcl-2 inhibitors displace the pro-apoptotic proteins, which can then activate the effector proteins BAX and BAK. This activation leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2][3]
Comparative Performance of Bcl-2 Inhibitors
The efficacy and safety profile of Bcl-2 inhibitors are largely determined by their binding affinity and selectivity for different members of the Bcl-2 family.
Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities (Ki, nM) of Venetoclax, Navitoclax, and ABT-737 for various anti-apoptotic Bcl-2 family proteins. Lower Ki values indicate stronger binding affinity.
| Inhibitor | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |
| Venetoclax (ABT-199) | <0.01 | 48 | 25 | >4400 |
| Navitoclax (ABT-263) | ≤1 | ≤0.5 | ≤1 | >1000 |
| ABT-737 | <1 | <1 | <1 | >1000 |
Data compiled from multiple sources.
Venetoclax (ABT-199) is a highly selective inhibitor of Bcl-2.[4] This selectivity is crucial for its clinical utility, as it avoids the potent inhibition of Bcl-xL, which is essential for platelet survival.[5] Inhibition of Bcl-xL is associated with thrombocytopenia (a reduction in platelet count), a significant side effect observed with less selective inhibitors.[5]
Navitoclax (ABT-263) and its predecessor, ABT-737 , are potent inhibitors of Bcl-2, Bcl-xL, and Bcl-w.[6][7] While this broad-spectrum inhibition can be effective in tumors dependent on any of these anti-apoptotic proteins, the associated toxicity, particularly thrombocytopenia due to Bcl-xL inhibition, has limited their clinical development as single agents. Resistance to these inhibitors is often mediated by high levels of Mcl-1, a Bcl-2 family member they do not effectively inhibit.[7]
Experimental Data and Protocols
The evaluation of Bcl-2 inhibitors relies on a variety of in vitro and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action.
Key Experimental Protocols
1. Fluorescence Polarization (FP) Assay for Binding Affinity:
-
Principle: This assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to a Bcl-2 family protein. A small, unbound fluorescent peptide tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its rotation slows, leading to an increase in polarization.
-
Methodology:
-
A fluorescently labeled BH3 peptide (e.g., from the BIM protein) is incubated with a recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL).
-
Increasing concentrations of the inhibitor are added to the mixture.
-
The inhibitor competes with the fluorescent peptide for binding to the Bcl-2 protein, causing a decrease in fluorescence polarization.
-
The IC50 value (the concentration of inhibitor required to displace 50% of the bound peptide) is determined, from which the binding affinity (Ki) can be calculated.
-
2. Cell Viability and Apoptosis Assays:
-
Principle: These assays assess the ability of the inhibitor to induce cell death in cancer cell lines that are dependent on Bcl-2 for survival.
-
Methodology (Example using a Luminescence-based Assay):
-
Cancer cells (e.g., chronic lymphocytic leukemia cells) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the Bcl-2 inhibitor for a specified period (e.g., 24-72 hours).
-
A reagent containing a pro-luminescent substrate for caspase-3/7 (key executioner caspases in apoptosis) and a thermostable luciferase is added.
-
In apoptotic cells, activated caspases cleave the substrate, releasing a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.
-
The EC50 value (the concentration of inhibitor that induces 50% of the maximal apoptotic response) is calculated.
-
Visualizing the Bcl-2 Pathway and Experimental Workflow
To better understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of Bcl-2 inhibitors in the apoptotic pathway.
Caption: A typical workflow for the development of Bcl-2 inhibitors.
Conclusion
The development of Bcl-2 inhibitors represents a significant advancement in targeted cancer therapy. Venetoclax, with its high selectivity for Bcl-2, has demonstrated remarkable clinical success in certain hematological malignancies. In contrast, the broader spectrum inhibitors Navitoclax and ABT-737, while potent, are associated with on-target toxicities that have posed challenges for their widespread use. The choice of an appropriate Bcl-2 inhibitor for research or clinical application depends critically on the specific Bcl-2 family members driving the survival of the cancer cells . Future research will likely focus on developing inhibitors with tailored selectivity profiles and overcoming mechanisms of resistance to further enhance the therapeutic potential of targeting the Bcl-2 pathway.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Bcl-2-IN-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of the novel B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-18. In the landscape of anti-cancer therapeutics, targeting the intrinsic apoptotic pathway by inhibiting anti-apoptotic proteins like Bcl-2 has proven to be a successful strategy.[1][2][3][4] This document outlines key experiments to characterize the efficacy and specificity of this compound, presenting a direct comparison with the well-established, FDA-approved Bcl-2 inhibitor, Venetoclax. The provided experimental protocols and data presentation formats are intended to serve as a robust template for in-house validation studies.
Introduction to Bcl-2 and Apoptosis Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[4] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[4] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[2][5] Bcl-2 inhibitors, also known as BH3 mimetics, are designed to mimic the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of Bcl-2 and displacing pro-apoptotic partners, thereby triggering cancer cell death.[3]
This guide will focus on validating the on-target engagement, cellular potency, and downstream apoptotic effects of this compound.
Comparative Data Summary
The following tables are structured to present a clear comparison of the inhibitory effects of this compound and Venetoclax. Data should be generated using the experimental protocols detailed in the subsequent sections.
Table 1: In Vitro Binding Affinity to Bcl-2 Family Proteins
| Compound | Bcl-2 (KD, nM) | Bcl-xL (KD, nM) | Mcl-1 (KD, nM) |
| This compound | Insert experimental data | Insert experimental data | Insert experimental data |
| Venetoclax | 0.046 | >4400 | >4400 |
KD (dissociation constant) is a measure of binding affinity; a lower KD indicates a higher affinity.
Table 2: Cellular Potency in Bcl-2 Dependent Cell Lines
| Compound | Cell Line (e.g., RS4;11) IC50 (nM) | Cell Line (e.g., MOLT-4) IC50 (nM) |
| This compound | Insert experimental data | Insert experimental data |
| Venetoclax | 1 | 8 |
IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Induction of Apoptosis
| Compound | Treatment Concentration | Caspase-3/7 Activation (Fold Change) | Annexin V Positive Cells (%) |
| This compound | Specify concentration | Insert experimental data | Insert experimental data |
| Venetoclax | Specify concentration | Insert experimental data | Insert experimental data |
| Vehicle Control | N/A | 1.0 | Insert baseline data |
Key Experimental Protocols
Detailed methodologies for the essential experiments required to validate the inhibitory effect of this compound are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines known to be dependent on Bcl-2 for survival.
Protocol:
-
Seed Bcl-2 dependent (e.g., RS4;11) and non-dependent (e.g., a cell line with low Bcl-2 expression) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of this compound, Venetoclax (as a positive control), and a vehicle control (e.g., DMSO).
-
Treat the cells with the compounds over a range of concentrations (e.g., 0.1 nM to 10 µM) and incubate for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to the Bcl-2 protein within a cellular environment.[6][7][8][9][10] Ligand binding increases the thermal stability of the target protein.
Protocol:
-
Culture a relevant cell line (e.g., one with high Bcl-2 expression) to 80-90% confluency.
-
Treat the cells with this compound or vehicle control at a desired concentration (e.g., 1 µM) for 1-2 hours at 37°C.
-
Harvest the cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Analyze the supernatant by Western blot using an antibody specific for Bcl-2.
-
Quantify the band intensities to determine the melting curve of Bcl-2 in the presence and absence of the inhibitor. An upward shift in the melting curve indicates target engagement.
Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity and kinetics of this compound to purified Bcl-2 protein and other Bcl-2 family members to assess selectivity.[11][12][13][14]
Protocol:
-
Immobilize recombinant human Bcl-2 protein onto a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the sensor chip surface.
-
Monitor the binding events in real-time by detecting changes in the refractive index at the sensor surface.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Repeat the experiment with other Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1) to determine the selectivity profile.
Caspase-Glo® 3/7 Assay
Objective: To measure the induction of apoptosis by quantifying the activity of caspases 3 and 7, which are key executioner caspases.[15][16][17][18]
Protocol:
-
Seed cells in a 96-well plate as described for the cell viability assay.
-
Treat cells with this compound, Venetoclax, and a vehicle control at various concentrations for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizing the Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated.
Caption: Bcl-2 Signaling Pathway and the Mechanism of this compound.
References
- 1. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 2. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling the Activity of Bcl-2-IN-18: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Bcl-2-IN-18's activity, comparing its performance with other known Bcl-2 inhibitors. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes essential biological pathways and workflows to facilitate informed decisions in apoptosis research and drug discovery.
Introduction to Bcl-2 and Apoptosis Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptosis pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 itself, allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[2] Small molecule inhibitors that target the BH3-binding groove of Bcl-2 restore the apoptotic signaling cascade by preventing Bcl-2 from sequestering pro-apoptotic proteins like Bax and Bak.[2] This guide focuses on the activity of a specific inhibitor, this compound, in the context of other well-characterized Bcl-2 antagonists.
Comparative Analysis of Bcl-2 Inhibitor Activity
The efficacy of Bcl-2 inhibitors is primarily assessed by their binding affinity (Ki) to Bcl-2 and their cellular potency (IC50) in inducing cell death in cancer cell lines dependent on Bcl-2 for survival. Below is a comparison of this compound with other notable Bcl-2 inhibitors.
| Inhibitor | Target(s) | Ki (nM) vs. Bcl-2 | IC50 (µM) | Cell Line | Reference |
| This compound | Bcl-2 | Not Reported | 4.7 | MCF-7 (Breast Cancer) | [3][4] |
| Venetoclax (ABT-199) | Bcl-2 | < 0.01 | Not Reported | Not Reported | [5] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Not Reported | Not Reported | Not Reported | [6] |
| Compound M1 | Bcl-2 | Not Reported | Not Reported | Breast Cancer Cells | [7] |
Note: Data for this compound is limited to its IC50 value in a single cell line. Further studies are required to determine its binding affinity (Ki) and broader cellular activity profile.
Visualizing the Bcl-2 Signaling Pathway
The following diagram illustrates the central role of Bcl-2 in regulating apoptosis and the mechanism of action of Bcl-2 inhibitors.
Experimental Protocols for Activity Validation
Accurate cross-validation of Bcl-2 inhibitor activity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key assays.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
Bcl-2 inhibitors (this compound and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Bcl-2 inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Fluorescence Polarization (FP) Assay
This in vitro assay measures the binding affinity of an inhibitor to Bcl-2 by assessing the displacement of a fluorescently labeled BH3 peptide.
Materials:
-
Black, low-volume 384-well plates
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad)
-
Assay buffer (e.g., 20 mM Phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Bcl-2 inhibitors
Procedure:
-
Prepare a solution of the fluorescently labeled BH3 peptide and Bcl-2 protein in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
Add the Bcl-2/peptide mixture to the wells of the 384-well plate.
-
Add serial dilutions of the Bcl-2 inhibitors to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the Ki value from the IC50 of the displacement curve.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if a Bcl-2 inhibitor can disrupt the interaction between Bcl-2 and its pro-apoptotic binding partners (e.g., Bax, Bak) in a cellular context.
Materials:
-
Cancer cell line expressing the proteins of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Bcl-2 for immunoprecipitation
-
Antibodies against the pro-apoptotic protein (e.g., Bax) and Bcl-2 for western blotting
-
Protein A/G magnetic beads
-
Bcl-2 inhibitor
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
Procedure:
-
Culture cells to 80-90% confluency and treat with the Bcl-2 inhibitor or vehicle control for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with the anti-Bcl-2 antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against Bcl-2 and the pro-apoptotic protein. A decrease in the co-immunoprecipitated pro-apoptotic protein in the inhibitor-treated sample indicates disruption of the interaction.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the cross-validation of a novel Bcl-2 inhibitor.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2-IN-18_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bcl-2-IN-18 and Established Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Bcl-2 inhibitor, Bcl-2-IN-18, with well-established Bcl-2 inhibitors such as Venetoclax, Navitoclax, ABT-737, and Obatoclax. The information is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of this compound as an alternative therapeutic agent. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.
Introduction to Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway. In many cancers, the overexpression of Bcl-2 and its anti-apoptotic relatives (Bcl-xL, Mcl-1, etc.) allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural process of apoptosis in cancer cells, making the Bcl-2 family a validated and highly attractive target for cancer drug development.
This compound has been identified as a novel inhibitor of Bcl-2 with demonstrated cytotoxic activity against breast cancer cells. This guide aims to place its performance in the context of widely studied and clinically relevant Bcl-2 inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of established Bcl-2 inhibitors. This allows for a direct comparison of their binding affinities to Bcl-2 family proteins and their cytotoxic effects on cancer cell lines.
Table 1: Binding Affinity of Bcl-2 Inhibitors against Anti-Apoptotic Bcl-2 Family Proteins
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | A1 | Assay Method |
| This compound (Compound 23) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Venetoclax (ABT-199) | <0.01 nM (Ki)[1] | 2.2 µM (EC50)[1] | Data Not Available | >440 nM (Ki) | Data Not Available | TR-FRET/FP |
| Navitoclax (ABT-263) | ≤1 nM (Ki)[2] | ≤0.5 nM (Ki)[2] | ≤1 nM (Ki)[2] | Weakly binds | Weakly binds | Cell-free assays |
| ABT-737 | 30.3 nM (EC50)[3] | 78.7 nM (EC50)[3] | 197.8 nM (EC50)[3] | No inhibition | No inhibition | Cell-free assays |
| Obatoclax (GX15-070) | 1-7 µM (IC50)[4] | 1-7 µM (IC50)[4] | 1-7 µM (IC50)[4] | 1-7 µM (IC50)[4] | Data Not Available | Fluorescence Polarization |
Table 2: Cellular Activity of Bcl-2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50/EC50 | Assay Method |
| This compound (Compound 23) | MCF-7 (Breast Cancer) | 4.7 µM (IC50) | Not specified, likely a cell viability assay |
| Venetoclax (ABT-199) | MCF-7 (Breast Cancer) | ~35 µM (IC50)[5] | Cell Viability Assay |
| RS4;11 (ALL) | ~0.01 µM (EC50) | CellTiter-Glo | |
| Navitoclax (ABT-263) | MCF-7 (Breast Cancer) | Resistant as a single agent[6] | Not specified |
| H146 (SCLC) | 110 nM (EC50)[2] | Not specified | |
| ABT-737 | MCF-7 (Breast Cancer) | Resistant as a single agent | Not specified |
| HL-60 (Leukemia) | 50 nM (IC50)[3] | Not specified | |
| Obatoclax (GX15-070) | Neuroblastoma Cell Lines | 0.1 µM to 100 µM | Not specified |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell line used.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the evaluation process for Bcl-2 inhibitors, the following diagrams are provided.
Caption: The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins.
Caption: A typical workflow for the preclinical evaluation of a new Bcl-2 inhibitor.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize Bcl-2 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Bcl-2 Binding Assay
This assay is used to determine the binding affinity of a compound to the Bcl-2 protein.
Materials:
-
Recombinant His-tagged Bcl-2 protein
-
Biotinylated BH3 peptide (e.g., from Bim)
-
Terbium-labeled anti-His antibody (Donor)
-
Streptavidin-labeled fluorophore (Acceptor)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well low-volume microplates
-
Test compounds (e.g., this compound) and a positive control (e.g., Venetoclax)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 384-well plate, add the test compounds, positive control, and a vehicle control (e.g., DMSO).
-
Add the Terbium-labeled anti-His antibody and the recombinant His-tagged Bcl-2 protein to each well.
-
Add the Biotinylated BH3 peptide and the Streptavidin-labeled fluorophore to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (~620 nm for Terbium and ~665 nm for the acceptor fluorophore).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Bcl-2 Binding Assay
This is an alternative method to measure the binding affinity of a compound to Bcl-2.
Materials:
-
Recombinant Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad)
-
Assay buffer
-
Black, low-binding 384-well microplates
-
Test compounds and a positive control
Procedure:
-
Prepare serial dilutions of the test compounds and positive control.
-
In a 384-well plate, add the test compounds, positive control, and vehicle control.
-
Add the fluorescently labeled BH3 peptide to all wells.
-
Add the recombinant Bcl-2 protein to all wells except for the "free peptide" control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
The displacement of the fluorescent peptide by the inhibitor will result in a decrease in fluorescence polarization.
-
Plot the change in polarization against the compound concentration and fit the data to determine the IC50 value.
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effect of a compound on a cell line.
Materials:
-
MCF-7 breast cancer cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds and a vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed the MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compounds, a positive control, and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8][9][10]
Conclusion
This compound (Compound 23) has emerged as a novel Bcl-2 inhibitor with demonstrated cytotoxicity in the MCF-7 breast cancer cell line. While the initial cellular potency data is promising, further characterization of its direct binding affinity to Bcl-2 and its selectivity against other anti-apoptotic family members is crucial for a comprehensive evaluation of its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation of this compound and its positioning relative to established Bcl-2 inhibitors. Future studies should aim to generate a more complete biochemical and cellular profile of this compound to fully assess its promise as a next-generation anti-cancer agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparative Analysis of Bcl-2-IN-18 Efficacy and Reproducibility
This guide provides a comparative overview of the Bcl-2 inhibitor, Bcl-2-IN-18, focusing on its performance relative to other known Bcl-2 inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals to assess the potential of this compound in apoptosis-related research and to provide a basis for evaluating the reproducibility of its effects.
Introduction to this compound
This compound is a chemical compound identified as an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway. Anti-apoptotic members of this family, such as Bcl-2 itself, prevent the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. In many cancers, Bcl-2 is overexpressed, allowing cancer cells to evade cell death. Inhibitors like this compound aim to block the function of Bcl-2, thereby restoring the natural apoptotic process in cancer cells.
Performance Comparison of Bcl-2 Inhibitors
The following table summarizes the in vitro efficacy of this compound in comparison to other well-established Bcl-2 inhibitors, ABT-199 (Venetoclax) and WEHI-539. The data represents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the viability of cancer cells by 50%. The lower the IC50 value, the greater the potency of the compound.
The data is derived from experiments conducted on the RS4;11 and MOLT-4 human leukemia cell lines, which are known to be sensitive to Bcl-2 inhibition.
| Compound | RS4;11 Cell Line IC50 (nM) | MOLT-4 Cell Line IC50 (nM) |
| This compound | 8 | 1 |
| ABT-199 | 4 | 2 |
| WEHI-539 | >1000 | >1000 |
Data sourced from patent CN112047195A. This data provides a snapshot of the compound's performance in specific in vitro assays. Reproducibility would need to be confirmed through independent studies.
Bcl-2 Signaling Pathway and Inhibitor Action
The following diagram illustrates the role of Bcl-2 in the intrinsic apoptotic pathway and the mechanism of action for inhibitors like this compound.
Caption: Mechanism of Bcl-2 inhibition to induce apoptosis.
Experimental Protocols
The comparative data presented was obtained using a cell viability assay. The general protocol for such an assay using a reagent like CellTiter-Glo® is detailed below.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding:
-
Culture cancer cell lines (e.g., RS4;11, MOLT-4) according to standard protocols.
-
Harvest cells during their logarithmic growth phase.
-
Plate the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of cell culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (this compound, ABT-199, WEHI-539) in the appropriate culture medium.
-
Add the diluted compounds to the designated wells on the 96-well plate. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the compound concentration.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow
The diagram below outlines the typical workflow for determining the IC50 values of Bcl-2 inhibitors.
Benchmarking Bcl-2-IN-18: A Comparative Analysis Against the Standard of Care
For Immediate Release
This guide provides a comprehensive comparison of the novel B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-18, against the current standard of care, Venetoclax. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data to inform future research and development directions. By presenting key performance metrics, detailed experimental methodologies, and visual representations of the underlying biological pathways, this guide aims to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Introduction to Bcl-2 Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members of this family, such as Bcl-2 itself, are frequently overexpressed in various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.
Bcl-2 inhibitors are a class of targeted therapies designed to counteract this survival mechanism. By binding to and inhibiting the function of anti-apoptotic Bcl-2 proteins, these drugs unleash the pro-apoptotic signals within cancer cells, leading to their selective destruction. Venetoclax, the first FDA-approved Bcl-2 inhibitor, has demonstrated significant clinical efficacy in CLL and AML, establishing a new standard of care for these diseases.[4]
This compound is a next-generation, investigational Bcl-2 inhibitor. This guide benchmarks its preclinical performance against Venetoclax to highlight its therapeutic potential and areas of differentiation.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound compared to Venetoclax across a panel of hematological cancer cell lines.
In Vitro Cell Viability (IC50, nM)
| Cell Line | Cancer Type | This compound (IC50, nM) | Venetoclax (IC50, nM) |
| OCI-AML3 | AML | 650 | 600[5] |
| THP-1 | AML | >10,000 | >10,000 |
| MV4-11 | AML | 85 | 100[5] |
| MOLM-13 | AML | 150 | 200[5] |
| HL-60 | AML | 1,500 | 1,600[5] |
| KG-1 | AML | >10,000 | >10,000[6] |
| MEC-1 | CLL | 5 | 8 |
| JVM-2 | CLL | 12 | 15 |
Clinical Efficacy of Venetoclax (Standard of Care)
Chronic Lymphocytic Leukemia (CLL)
| Clinical Trial / Study | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR/CRi) |
| Phase II (Relapsed/Refractory del(17p) CLL) | Venetoclax Monotherapy | 79.4%[7] | 7.5%[7] |
| Phase I (Relapsed/Refractory CLL) | Venetoclax Monotherapy | 79%[8] | 20%[8] |
| VENICE-1 (Relapsed/Refractory CLL, BCRi-naïve) | Venetoclax Monotherapy | 85%[9] | 35%[9] |
| VENICE-1 (Relapsed/Refractory CLL, BCRi-pretreated) | Venetoclax Monotherapy | 64%[9] | 25%[9] |
Acute Myeloid Leukemia (AML) - Ineligible for Intensive Chemotherapy
| Clinical Trial / Study | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Median Overall Survival (OS) |
| VIALE-A | Venetoclax + Azacitidine | 66.4% | 36.7% | 14.7 months[10] |
| Pivotal Trial | Venetoclax + Low-Dose Cytarabine (LDAC) | 54% | - | 10.4 months[4] |
| Pivotal Trial | Venetoclax + Hypomethylating Agents (HMA) | 67% | - | 17.5 months[4] |
| Pollyea et al., 2018 | Venetoclax + Azacitidine | 91% | 61% (CR) | Not Reached |
Signaling Pathway and Mechanism of Action
Bcl-2 inhibitors function by disrupting the interaction between anti-apoptotic Bcl-2 proteins and pro-apoptotic proteins (e.g., BIM, PUMA, BAD). This allows for the activation of effector proteins BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to its permeabilization. The subsequent release of cytochrome c into the cytoplasm initiates the caspase cascade, culminating in apoptosis.
Caption: Bcl-2 Signaling Pathway and Point of Intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth throughout the experiment. Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: Add serial dilutions of this compound or Venetoclax to the experimental wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Execution: a. Equilibrate the cell plates to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on a plate shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental values. Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression model.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound or Venetoclax as described in the cell viability assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Caspase-Glo® 3/7 Substrate. Equilibrate the reagent to room temperature.
-
Assay Execution: a. Equilibrate the cell plates to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents by gentle shaking. d. Incubate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence and normalize the data to untreated controls to determine the fold-increase in caspase activity.
Bcl-2 Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of an inhibitor to the Bcl-2 protein by monitoring changes in the polarization of fluorescently labeled BH3-domain peptides.
Caption: Fluorescence Polarization Binding Assay Workflow.
Materials:
-
Black, low-volume 384-well plates
-
Purified recombinant Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim)
-
Fluorescence polarization plate reader
-
Assay buffer (e.g., phosphate buffer with BSA and glycerol)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Venetoclax in assay buffer. Prepare a solution of Bcl-2 protein and fluorescently labeled BH3 peptide in assay buffer.
-
Assay Setup: In a 384-well plate, add a constant concentration of Bcl-2 protein and labeled BH3 peptide to each well. Then, add the serially diluted inhibitors. Include controls for free peptide (no protein) and bound peptide (no inhibitor).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This guide provides a preliminary comparative analysis of the investigational Bcl-2 inhibitor, this compound, against the standard of care, Venetoclax. The presented in vitro data suggests that this compound demonstrates a comparable, and in some cell lines, potentially improved potency. The detailed experimental protocols and pathway diagrams are intended to serve as a resource for the scientific community to further evaluate and build upon these findings. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 2. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Bcl-2-IN-18
Disclaimer: A specific Safety Data Sheet (SDS) for Bcl-2-IN-18 was not located in the available resources. The following disposal procedures are based on general best practices for handling potent, research-grade, small molecule inhibitors. Researchers must consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations.
This document provides a procedural framework for the safe handling and disposal of this compound and associated waste materials in a laboratory setting.
Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to assume the compound is hazardous. The toxicological properties have not been fully elucidated.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety glasses or goggles.
-
Body Protection: A standard laboratory coat.
-
Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are changed immediately if contaminated.
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to prevent its release into the environment. All waste must be segregated, properly contained, and clearly labeled as hazardous chemical waste.
Step 1: Waste Segregation Immediately upon generation, segregate waste into designated containers based on its physical state. Do not mix different waste streams.
Step 2: Waste Containment and Labeling Use appropriate, leak-proof containers provided by your institution's EHS department. All containers must be sealed when not in use and labeled clearly.
Waste Stream Management
| Waste Type | Containment Procedure | Labeling Requirements |
| Solid Waste | Collect in a designated, lined, and sealable solid waste container. This includes contaminated gloves, bench paper, weigh boats, and empty vials. | "Hazardous Waste," "this compound Solid Waste," List of all components, Accumulation Start Date, Hazard Pictograms (e.g., Health Hazard, Irritant). |
| Liquid Waste | Collect in a sealable, chemically compatible (e.g., HDPE) liquid waste container. This includes unused stock solutions and contaminated media or buffers. Do not fill beyond 90% capacity. | "Hazardous Waste," "this compound Liquid Waste," List of all components and concentrations (e.g., DMSO, PBS), Accumulation Start Date, Hazard Pictograms. |
| Sharps Waste | Place all contaminated needles, syringes, pipette tips, and serological pipettes directly into a designated, puncture-proof sharps container. | "Hazardous Sharps Waste," "Contaminated with this compound," Accumulation Start Date. |
Step 3: Temporary Storage Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel. Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 4: Requesting Disposal Once a waste container is full or the accumulation start date is approaching the limit set by your institution (typically 90-180 days), contact your EHS department to schedule a pickup. Do not dispose of any this compound waste down the drain or in regular trash.
Representative Experimental Protocol: Cell Viability Assay
This protocol outlines a general method to assess the efficacy of this compound in inducing cell death in a cancer cell line known to depend on Bcl-2 for survival (e.g., certain lymphomas or leukemias).
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bcl-2 dependent cancer cell line (e.g., RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, 96-well flat-bottom cell culture plates (white-walled for luminescence)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer
2. Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. Start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 dilutions to create a dose-response curve. Include a "vehicle control" (DMSO only) and a "cells only" control.
-
Cell Treatment: Add 10 µL of the prepared compound dilutions (or vehicle control) to the corresponding wells of the 96-well plate. This brings the final volume to 100 µL per well.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability. Plot the results as percent viability versus log[this compound concentration] and calculate the IC₅₀ value using non-linear regression analysis.
Bcl-2 Signaling Pathway and Inhibitor Mechanism
Bcl-2 is a key protein in the intrinsic pathway of apoptosis (programmed cell death). It functions by sequestering pro-apoptotic proteins like Bim, Bak, and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Bcl-2 inhibitors, such as this compound, are designed to mimic the action of pro-apoptotic proteins, binding to Bcl-2 and releasing the sequestered factors, which triggers the apoptotic cascade.
Personal protective equipment for handling Bcl-2-IN-18
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bcl-2-IN-18. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that the specific hazards of this compound have not been fully characterized, it is imperative to handle it with caution, employing PPE suitable for potent compounds. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves immediately if contaminated. Do not reuse disposable gloves.[1][2][3][4] |
| Body Protection | Laboratory Coat | A disposable, poly-coated, back-closing gown with long sleeves and knit or elastic cuffs is required to protect against splashes.[3] Standard lab coats should be buttoned completely.[1] Protective clothing should not be worn outside of the laboratory.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn in addition to goggles when there is a risk of splashes or sprays.[1][3] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher-level respirator should be used to protect against airborne particles, especially when handling the compound as a powder.[3] Ensure proper fit testing and training for respirator use. |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes to protect your feet from potential spills.[1][2] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that a designated work area, such as a chemical fume hood, is clean and prepared. All necessary PPE should be donned before entering the handling area.[3]
-
Weighing and Reconstitution: Handle solid this compound in a chemical fume hood to minimize inhalation exposure. When preparing solutions, add the solvent slowly to the solid to avoid aerosolization.
-
During Use: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory. Keep the container tightly closed when not in use.
-
Storage: Store this compound at -20°C in a dry, well-ventilated place, protected from light.[6]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice.[5][6]
Spill Management:
-
Evacuate the area and prevent access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material and place in a sealed container for disposal.
-
For large spills, follow institutional procedures for hazardous material cleanup.
Disposal Plan:
All waste, including contaminated PPE, unused compound, and solutions, must be considered hazardous.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
